molecular formula C11H22ClN B1628300 4-Cyclohexylpiperidine hydrochloride CAS No. 60601-62-9

4-Cyclohexylpiperidine hydrochloride

Cat. No.: B1628300
CAS No.: 60601-62-9
M. Wt: 203.75 g/mol
InChI Key: VERIFEZQOCIVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylpiperidine hydrochloride is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 203.75 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Cyclohexylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Cyclohexylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERIFEZQOCIVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589983
Record name 4-Cyclohexylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60601-62-9
Record name 4-Cyclohexylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclohexylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Cyclohexylpiperidine Hydrochloride: Technical Profile & Utilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclohexylpiperidine hydrochloride (CAS: 5322-82-7) is a bicyclic secondary amine salt characterized by a saturated piperidine ring substituted at the para position (C4) with a cyclohexyl group. Unlike its aromatic analog 4-phenylpiperidine, this compound possesses a fully saturated, lipophilic architecture, imparting distinct steric and electronic properties.

It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of NMDA receptor antagonists (e.g., Ifenprodil analogs) and Sigma receptor ligands . Its high lipophilicity (LogP ~3.3 for the free base) and conformational rigidity make it an ideal scaffold for probing hydrophobic pockets in G-protein-coupled receptors (GPCRs) and ion channels.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyDataNote
CAS Number 5322-82-7Hydrochloride Salt
Free Base CAS 14446-73-24-Cyclohexylpiperidine
Chemical Formula C₁₁H₂₁N[1] · HCl
Molecular Weight 203.75 g/mol 167.29 (Free Base) + 36.46 (HCl)
Appearance White to off-white crystalline solidHygroscopic nature possible
Melting Point ~310 °CHigh thermal stability; may sublime or decompose
Solubility Soluble in Water, Methanol, DMSOLimited solubility in non-polar solvents (Hexane, Et₂O)
pKa (Calc.) ~10.5 - 11.0Typical for secondary cyclic amines
LogP (Free Base) ~3.3Highly lipophilic compared to piperidine (LogP 0.84)
Structural Conformation

The molecule exists predominantly in a chair-chair conformation . The bulky cyclohexyl group at position 4 occupies the equatorial position of the piperidine ring to minimize 1,3-diaxial interactions. This rigid, extended structure is critical for its binding affinity in deep hydrophobic protein clefts.

Synthetic Pathways

The synthesis of 4-cyclohexylpiperidine hydrochloride typically proceeds via the exhaustive reduction of aromatic precursors. Two primary routes are employed depending on the starting material availability.

Route A: Catalytic Hydrogenation of 4-Phenylpiperidine (Standard)

This method involves the reduction of the phenyl ring of 4-phenylpiperidine. It requires a catalyst capable of reducing benzene rings, such as Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon (Rh/C), often under acidic conditions (Acetic Acid) to facilitate the reaction and form the salt immediately.

Route B: Reduction of 4-Cyclohexylpyridine

An alternative route uses 4-cyclohexylpyridine. This requires the reduction of the pyridine ring, which is generally easier than reducing a benzene ring but still requires noble metal catalysis (Pt/C or Pd/C) under pressure.

Synthesis cluster_0 Precursors A 4-Phenylpiperidine (Aromatic Ring) C Catalytic Hydrogenation (H2, PtO2 or Rh/C) Solvent: AcOH or MeOH/HCl A->C Phenyl Reduction (High Pressure) B 4-Cyclohexylpyridine (Aromatic Heterocycle) B->C Pyridine Reduction D 4-Cyclohexylpiperidine HCl (Fully Saturated) C->D Crystallization

Caption: Synthetic logic flow for the production of 4-cyclohexylpiperidine HCl via catalytic hydrogenation.

Reactivity & Derivatization

As a secondary amine, 4-cyclohexylpiperidine is a potent nucleophile. In drug discovery, it is rarely the final drug but rather a "warhead" or structural linker.

Key Reactions
  • N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base (K₂CO₃/DIEA) to form tertiary amines.

  • Reductive Amination: Reaction with aldehydes/ketones using NaBH(OAc)₃ to form N-substituted derivatives.

  • Amide Coupling: Reaction with carboxylic acids using EDC/HOBt or HATU to form amides.

Self-Validating Protocol: N-Alkylation Monitoring

  • Step 1: Dissolve 4-cyclohexylpiperidine HCl in DMF.

  • Step 2: Add 3.0 eq. of K₂CO₃ (Crucial to neutralize HCl and liberate the free base).

  • Step 3: Add 1.1 eq. of Alkyl Halide. Heat to 60°C.

  • Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (secondary amine) will stain strongly with Ninhydrin (Red/Pink), while the product (tertiary amine) will typically stain with Dragendorff’s reagent or Iodine, but not Ninhydrin.

Applications in Medicinal Chemistry

The 4-cyclohexylpiperidine moiety is a "privileged scaffold" used to modulate the physicochemical properties of a drug candidate.

NMDA Receptor Antagonists

The structural similarity to Ifenprodil and Traxoprodil is notable. These drugs contain a 4-benzylpiperidine core. Replacing the benzyl group with a cyclohexyl group increases metabolic stability (avoiding hydroxylation of the phenyl ring) and alters the entropic penalty of binding by providing a rigid hydrophobic bulk.

Sigma Receptor Ligands

Sigma-1 (σ1) receptors bind promiscuously to amines flanked by hydrophobic regions. 4-Cyclohexylpiperidine provides the necessary cationic center (at physiological pH) and the hydrophobic tail required for high-affinity σ1 binding.

Lipophilicity Tuning

Replacing a phenyl group with a cyclohexyl group typically increases LogP by ~2.5 units and eliminates π-π stacking interactions, replacing them with van der Waals interactions. This is a strategic "bioisostere" switch to improve blood-brain barrier (BBB) penetration.

SAR Center 4-Cyclohexylpiperidine Scaffold Prop1 Increased Lipophilicity (LogP ~3.3) Improves BBB Penetration Center->Prop1 Prop2 Metabolic Stability (No aromatic oxidation) Center->Prop2 Prop3 Steric Bulk (Fills hydrophobic pockets) Center->Prop3 App1 NMDA GluN2B Antagonists Prop1->App1 App3 Dopamine Reuptake Inhibitors Prop1->App3 App2 Sigma-1 Receptor Ligands Prop3->App2

Caption: Structure-Activity Relationship (SAR) mapping of the 4-cyclohexylpiperidine scaffold.

Safety & Handling

Signal Word: WARNING Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles.

  • Inhalation: Handle in a fume hood to avoid inhaling dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) if possible, as hydrochloride salts can be hygroscopic over long periods.

References

  • van der Heijden, G. (2018).[2] MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. Vrije Universiteit Amsterdam.[2] Link

  • PubChem. 4-Cyclohexylpiperidine. National Library of Medicine. Link

  • BenchChem. 4-Phenylpiperidine hydrochloride Properties & Synthesis. Link

Sources

Molecular weight and structural formula of 4-Cyclohexylpiperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Cyclohexylpiperidine Hydrochloride, a versatile building block in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, synthesis, characterization, and its role in the development of therapeutic agents. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and organic synthesis.

Core Physicochemical Properties

4-Cyclohexylpiperidine hydrochloride is the hydrochloride salt of 4-cyclohexylpiperidine.[1] This compound is a white to off-white solid that is appreciated by researchers for its stability and ease of handling in various chemical reactions.[1]

Structural Formula and Molecular Representation

The chemical structure of 4-Cyclohexylpiperidine HCl consists of a piperidine ring substituted with a cyclohexyl group at the 4-position. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

Structural Formula:

SMILES Notation: C1CCC(CC1)C2CCNCC2.Cl

InChI Key: HQSCLNJCVFZWCW-UHFFFAOYSA-N[2]

Key Physicochemical Data

A summary of the key quantitative data for 4-Cyclohexylpiperidine Hydrochloride is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C11H21N·HClChem-Impex[1]
Molecular Weight 203.76 g/mol Chem-Impex[1]
CAS Number 60601-62-9Chem-Impex[1]
Appearance SolidChem-Impex[1]
Purity ≥ 95% (NMR)Chem-Impex[1]
Storage Conditions 0 - 8 °CChem-Impex[1]

Synthesis and Characterization

The synthesis of 4-cyclohexylpiperidine and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the catalytic hydrogenation of 4-phenylpyridine followed by treatment with hydrochloric acid.

General Synthetic Workflow

The synthesis of piperidine derivatives often involves the hydrogenation of their corresponding pyridine precursors.[3] This transformation is a fundamental process in modern organic synthesis.[3]

Synthesis_Workflow 4-Phenylpyridine 4-Phenylpyridine Catalytic_Hydrogenation Catalytic_Hydrogenation 4-Phenylpyridine->Catalytic_Hydrogenation H2, Catalyst (e.g., PtO2, Rh/C) 4-Cyclohexylpiperidine 4-Cyclohexylpiperidine Catalytic_Hydrogenation->4-Cyclohexylpiperidine Reduction Salt_Formation Salt_Formation 4-Cyclohexylpiperidine->Salt_Formation HCl in ether 4-Cyclohexylpiperidine_HCl 4-Cyclohexylpiperidine_HCl Salt_Formation->4-Cyclohexylpiperidine_HCl Precipitation & Isolation Applications_Workflow cluster_0 Core Scaffold cluster_1 Therapeutic Areas Scaffold 4-Cyclohexylpiperidine HCl Analgesics Analgesics Scaffold->Analgesics Intermediate in Synthesis Neuroscience Neurological Disorders Scaffold->Neuroscience Intermediate in Synthesis AntiInflammatory Anti-inflammatory Agents Scaffold->AntiInflammatory Intermediate in Synthesis

Sources

An In-Depth Technical Guide to the Solubility of 4-Cyclohexylpiperidine Hydrochloride in Water vs. Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyclohexylpiperidine hydrochloride in two common laboratory solvents: water and ethanol. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a deep mechanistic understanding of the solute-solvent interactions at play. We will explore the theoretical underpinnings of its solubility, drawing on principles of molecular polarity, solvent dielectric constants, and the energetic factors governing the dissolution of an amine hydrochloride salt. While precise quantitative solubility data for this specific compound is not widely published, we will establish well-founded expectations based on the behavior of analogous structures. Crucially, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility, designed as a self-validating system to ensure data integrity.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

4-Cyclohexylpiperidine hydrochloride is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its solubility is a critical physicochemical parameter that dictates its utility in various stages of drug discovery and development, from reaction kinetics in synthesis to bioavailability in formulation. The choice of solvent can profoundly impact reaction rates, purification efficiency, and the ease of handling. Water and ethanol, representing highly polar protic and moderately polar protic solvents respectively, are ubiquitous in pharmaceutical processes. A thorough understanding of the solubility of 4-Cyclohexylpiperidine hydrochloride in these media is therefore not merely academic but a practical necessity for process optimization and rational formulation design.

Molecular Structure and its Implications for Solubility

To comprehend the solubility of 4-Cyclohexylpiperidine hydrochloride, we must first examine its molecular architecture. The molecule consists of a polar piperidinium head, a non-polar cyclohexyl tail, and a chloride counter-ion.

  • Piperidinium Head: The protonated tertiary amine in the piperidine ring renders this portion of the molecule ionic and therefore highly polar. This cationic center is capable of strong ion-dipole interactions with polar solvent molecules.

  • Cyclohexyl Tail: This bulky, non-polar aliphatic group is hydrophobic. Its presence introduces a lipophilic character to the molecule, which will favor interactions with less polar solvents.

  • Hydrochloride Salt Form: As a hydrochloride salt, the compound exists in a crystal lattice in its solid state, held together by ionic forces. For dissolution to occur, the solvent must provide sufficient energy to overcome this lattice energy.

The interplay between the hydrophilic piperidinium head and the lipophilic cyclohexyl tail will ultimately govern the molecule's solubility in a given solvent.

Comparative Solubility Analysis: Water vs. Ethanol

SolventDielectric Constant (25°C)PolarityKey Interactions with 4-Cyclohexylpiperidine hydrochlorideExpected Solubility
Water ~80[2]Highly PolarStrong ion-dipole interactions with the piperidinium cation and chloride anion. Favorable hydrogen bonding.High
Ethanol ~24.5[2]Moderately PolarIon-dipole interactions with the piperidinium and chloride ions. Solvation of the non-polar cyclohexyl group by the ethyl chain of ethanol.High, but likely lower than in water
Mechanistic Deep Dive: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" provides a foundational, albeit simplified, framework for understanding solubility.

In Water: Water is a highly polar solvent with a high dielectric constant, making it exceptionally effective at dissolving ionic compounds.[2] The dissolution process in water can be conceptualized as a three-step process:

  • Overcoming Lattice Energy: Energy is required to break the ionic bonds holding the piperidinium cations and chloride anions together in the crystal lattice.

  • Solvent Cavity Formation: Energy is expended to create a cavity in the water structure to accommodate the solute molecule.

  • Solvation: Strong ion-dipole interactions form between the water molecules and the ions. The partial negative charge on the oxygen of water molecules will orient towards the positive piperidinium ion, while the partial positive charges on the hydrogens will interact with the chloride anion. This hydration process releases a significant amount of energy, which is the primary driving force for dissolution.

The large, non-polar cyclohexyl group will disrupt the hydrogen-bonding network of water, leading to an entropically unfavorable state. However, the powerful solvation of the ionic head group is expected to dominate, resulting in high aqueous solubility.

In Ethanol: Ethanol is also a polar protic solvent, but it is significantly less polar than water due to the presence of the non-polar ethyl group.[2][3] Its lower dielectric constant means it is less efficient at shielding the electrostatic attraction between the ions of the salt.[2]

  • Lattice Energy: This remains the same as in water.

  • Solvent Cavity Formation & Solvation: The hydroxyl group of ethanol can form hydrogen bonds and engage in dipole-dipole interactions with the piperidinium and chloride ions. Simultaneously, the ethyl group of ethanol can interact favorably with the non-polar cyclohexyl tail of the solute via London dispersion forces. This dual nature of ethanol allows it to solvate both the polar and non-polar portions of the molecule effectively.

While the ion-dipole interactions are weaker in ethanol compared to water, the favorable solvation of the hydrophobic tail by the ethyl groups of ethanol will contribute to its solubility. It is anticipated that the overall solubility in ethanol will be high, though likely lower than in water where the solvation of the ionic portion is more energetically favorable.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following details the industry-standard "shake-flask" method, designed to ensure thermodynamic equilibrium is reached and the data is accurate.

Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined by a suitable analytical method.

Materials and Equipment
  • 4-Cyclohexylpiperidine hydrochloride (of known purity)

  • Deionized water (Type I)

  • Ethanol (anhydrous, analytical grade)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter (for aqueous solutions)

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a series of standard solutions of 4-Cyclohexylpiperidine hydrochloride in the chosen solvent (water or ethanol) at known concentrations. These will be used to construct a calibration curve.

  • Equilibration:

    • Add an excess amount of 4-Cyclohexylpiperidine hydrochloride to a series of vials containing a known volume of the solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials at a constant speed for a predetermined time course (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the specified equilibration time, allow the vials to stand undisturbed in the shaker for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the standard solutions and the prepared samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of 4-Cyclohexylpiperidine hydrochloride in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

  • Validation of Equilibrium:

    • Compare the solubility values obtained at different time points (e.g., 24, 48, and 72 hours). Equilibrium is considered to be reached when the solubility values from consecutive time points are in close agreement (e.g., within ± 5%).

Data Presentation

The results should be presented in a clear and concise table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value

Visualizing the Dissolution Process and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key processes.

DissolutionProcess cluster_solid Solid Crystal Lattice cluster_solvent Solvent cluster_solution Solution Solid 4-Cyclohexylpiperidine HCl (Crystal Lattice) SolvatedIons Solvated Ions (Piperidinium+ & Cl-) Solid->SolvatedIons Dissolution (Overcoming Lattice Energy) Solvent Water or Ethanol Solvent->SolvatedIons Solvation

Caption: The dissolution of 4-Cyclohexylpiperidine hydrochloride.

ExperimentalWorkflow Start Start Prep Prepare Standards & Samples (Excess Solid in Solvent) Start->Prep Equilibrate Equilibrate in Shaker (Constant Temperature) Prep->Equilibrate Sample Collect & Filter Supernatant Equilibrate->Sample Dilute Dilute Sample Sample->Dilute Analyze HPLC Analysis Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for experimental solubility determination.

Conclusion

4-Cyclohexylpiperidine hydrochloride is anticipated to be highly soluble in both water and ethanol due to the presence of the polar piperidinium hydrochloride group. The greater polarity and higher dielectric constant of water suggest that its aqueous solubility will likely exceed its solubility in ethanol. However, the ability of ethanol to solvate both the polar and non-polar moieties of the molecule also ensures significant solubility. For researchers and drug development professionals, a precise understanding of these solubility characteristics is paramount. The detailed experimental protocol provided in this guide offers a robust framework for obtaining reliable and reproducible solubility data, thereby facilitating informed decisions in synthesis, purification, and formulation development.

References

  • VICHEM. (2025, October 14). Comparing Ethanol and Water Solvents: When to Use Each One. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.
  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • The Merck Index. (n.d.). Piperidine. In The Merck Index Online. Royal Society of Chemistry.

Sources

Pharmacological applications of 4-Cyclohexylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Sigma Receptor Modulation to Multitarget Drug Design[1]

Executive Summary

The 4-cyclohexylpiperidine moiety represents a critical "privileged structure" in modern medicinal chemistry, distinguished by its high lipophilicity, metabolic stability, and significant fraction of sp3-hybridized carbons (Fsp3).[1] Unlike its aromatic counterpart (4-phenylpiperidine)—the backbone of classic opioids like pethidine and fentanyl—the 4-cyclohexylpiperidine scaffold often exhibits reduced opioid activity, instead shifting affinity toward Sigma receptors (


R) , NMDA receptors , and Monoamine transporters .

This technical guide analyzes the pharmacological utility of 4-cyclohexylpiperidine derivatives, focusing on their role as high-affinity Sigma-2 (


) ligands in oncology and Multitarget-Directed Ligands (MTDLs) in neurodegenerative research.[1]
Structural Activity Relationship (SAR): The Hydrophobic Anchor

The transition from a 4-phenyl to a 4-cyclohexyl substituent alters the physicochemical profile of the piperidine core fundamentally.

Feature4-Phenylpiperidine (Aromatic)4-Cyclohexylpiperidine (Aliphatic)Pharmacological Impact
Geometry Planar (Flat)Chair Conformation (Globular)Better fit for globular hydrophobic pockets (e.g.,

receptor).[1]
Electronic

-electron rich (

-

stacking)
Electronically neutralLoss of aromatic interactions; reliance on Van der Waals forces.[1]
Lipophilicity Moderate (LogP ~ 2.5)High (LogP > 3.5)Enhanced BBB penetration; increased risk of non-specific binding.
Flexibility Rigid Phenyl RingFlexible Cyclohexyl RingInduced fit capability in dynamic binding sites.

Key Insight: The "escape from flatland" provided by the cyclohexyl group increases the Fsp3 score, which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding to planar off-targets (like CYP450 isoforms).

Diagram 1: SAR Decision Tree & Pharmacological Divergence

The following diagram illustrates how structural modification of the C4-position diverts pharmacology from Opioid agonism to Sigma modulation.

SAR_Tree Core Piperidine Core Phenyl 4-Phenyl Substitution (Planar/Aromatic) Core->Phenyl Arylation Cyclohexyl 4-Cyclohexyl Substitution (Globular/Lipophilic) Core->Cyclohexyl Hydrogenation / Synthesis Opioid Mu-Opioid Receptor Agonism (e.g., Pethidine, Fentanyl) Phenyl->Opioid Primary Pathway Sigma Sigma Receptor Affinity (Sigma-1 / Sigma-2) Cyclohexyl->Sigma High Affinity (Hydrophobic Pocket) MTDL MTDLs (Alzheimer's) AChE + Sigma Modulation Cyclohexyl->MTDL Linker Attachment Opioid->Sigma Loss of Activity

Caption: Structural divergence where C4-cyclohexyl substitution shifts efficacy from Opioid receptors (Red) to Sigma/Neuroprotective targets (Green).[1]

Primary Pharmacological Applications
A. Sigma-2 (

) Receptor Ligands in Oncology

The 4-cyclohexylpiperidine scaffold is a cornerstone in the design of


 receptor ligands. The 

receptor (recently identified as TMEM97) is overexpressed in rapidly proliferating cancer cells (pancreatic, breast, lung).
  • Mechanism: Agonists of

    
     induce cell death via caspase-dependent and caspase-independent pathways (lysosomal membrane permeabilization).[1]
    
  • Case Study: PB221:

    • Structure: 4-Cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperidine.[1][2]

    • Pharmacology: PB221 exhibits sub-nanomolar affinity for

      
       receptors. The 4-cyclohexyl group serves as the distal hydrophobic moiety required for high-affinity binding, replacing the piperazine ring found in the parent compound PB28.
      
    • Outcome: Studies show PB221 induces significant cytotoxicity in pancreatic cancer cell lines (Panc02), triggering mitochondrial superoxide production.

B. Multitarget-Directed Ligands (MTDLs) for Alzheimer's

In neurodegenerative drug design, the "one molecule, one target" paradigm is failing.[3] Researchers use 4-cyclohexylpiperidine to create dual-acting agents:

  • AChE Inhibition: The basic nitrogen mimics the choline moiety, binding to the catalytic anionic site (CAS) of Acetylcholinesterase.

  • Sigma-1 Modulation: The cyclohexyl group binds to the hydrophobic pocket of the Sigma-1 receptor (

    
    R), promoting neuroprotection and reducing excitotoxicity.
    
Synthetic Protocols

The synthesis of 4-cyclohexylpiperidine derivatives typically proceeds via two primary routes: Catalytic Hydrogenation of 4-phenyl precursors or Reductive Amination of 4-cyclohexylpiperidine with functionalized aldehydes.[1]

Protocol A: Synthesis of N-Substituted 4-Cyclohexylpiperidines (Reductive Amination)

Rationale: This method allows for the convergent synthesis of diverse libraries by varying the aldehyde component.

Materials:

  • 4-Cyclohexylpiperidine (HCl salt or free base)[1]

  • Target Aldehyde (e.g., substituted benzaldehyde or phenyl-alkyl-aldehyde)[1]

  • Sodium Triacetoxyborohydride (STAB) - Mild reducing agent, minimizes over-reduction.[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Free Base Preparation: If starting with 4-cyclohexylpiperidine HCl, dissolve in water, basify with 1M NaOH to pH 12, and extract with DCM.[1] Dry over MgSO₄ and concentrate.

  • Imine Formation: In a round-bottom flask, dissolve 1.0 equiv of 4-cyclohexylpiperidine and 1.1 equiv of the target aldehyde in DCE (0.1 M concentration).

  • Activation: Add catalytic Glacial Acetic Acid (1-2 drops) to protonate the intermediate carbinolamine.[1] Stir at room temperature for 30–60 minutes under Nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).[4] Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of 0-5% MeOH in DCM.[1]

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene signal (~3.5 ppm).

  • MS: Confirm [M+H]⁺ peak.

Diagram 2: Synthetic Workflow (Graphviz)

Synthesis_Flow Start 4-Cyclohexylpiperidine (Free Base) Imine Imine Intermediate Start->Imine DCE, AcOH, RT Aldehyde Target Aldehyde (R-CHO) Aldehyde->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction 0°C to RT Product N-Substituted Derivative Reduction->Product 12-16h, Workup

Caption: Reductive amination pathway using STAB for N-functionalization of the 4-cyclohexylpiperidine core.

Assay Methodologies: Sigma-2 Receptor Binding[1][5]

To validate the affinity of synthesized 4-cyclohexylpiperidine derivatives, a competitive radioligand binding assay is the gold standard.

Target: Sigma-2 Receptor (


R)
Radioligand:  [³H]-DTG (1,3-Di-o-tolylguanidine)
Masking Agent:  (+)-Pentazocine (to block 

sites, as DTG is non-selective).[1]

Protocol:

  • Membrane Preparation: Use rat liver homogenates (rich in

    
    ) or PC12 cells.
    
  • Incubation Buffer: 50 mM Tris-HCl (pH 8.0).

  • Reaction Setup:

    • Total Binding: Membrane + [³H]-DTG (3 nM).[1]

    • Non-Specific Binding (NSB): Membrane + [³H]-DTG + Haloperidol (10 µM).[1]

    • Sigma-1 Block: Add 1 µM (+)-Pentazocine to all wells to mask

      
       receptors.[1]
      
    • Test Compounds: Add synthesized derivatives at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
References
  • Berardi, F., et al. (2004). 4-(Tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity.[1][5] Journal of Medicinal Chemistry.[4] Link

  • Pati, M. L., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28).[1][2] PLoS One. Link

  • Intagliata, S., et al. (2020). Sigma Receptors: The "Lord of the Rings" of the Cell? ACS Medicinal Chemistry Letters. Link

  • Gou, Y., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease.[6] ACS Chemical Neuroscience. Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

Sources

The Strategic Incorporation of the 4-Cyclohexylpiperidine Moiety in the Synthesis of Novel NMDA Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, is a key target in the development of therapeutics for a range of neurological disorders. The synthesis of potent and selective NMDA receptor antagonists has been a significant focus of medicinal chemistry. This technical guide delves into the strategic role of the 4-cyclohexylpiperidine scaffold in the design and synthesis of novel NMDA receptor antagonists. We will explore the synthetic rationale, key experimental protocols, and the structure-activity relationships (SAR) that underscore the importance of this specific moiety. By examining the influence of the 4-cyclohexyl group on receptor affinity, selectivity, and pharmacokinetic properties, this guide provides a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.

Introduction: The NMDA Receptor and the Quest for Specific Antagonists

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neuropathological conditions, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2][3] Consequently, the development of NMDA receptor antagonists has been a major pursuit in neuropharmacology.

Phencyclidine (PCP) and its analogs are well-known non-competitive antagonists of the NMDA receptor, binding to a site within the ion channel.[4][5] The core structure of many of these antagonists features a piperidine ring attached to a cyclohexane ring, highlighting the importance of this saturated heterocyclic system for potent activity. This guide focuses on a specific modification of this core structure: the incorporation of a cyclohexyl group at the 4-position of the piperidine ring, creating the 4-cyclohexylpiperidine moiety.

Synthetic Strategies for Incorporating the 4-Cyclohexylpiperidine Moiety

The synthesis of NMDA receptor antagonists featuring a 4-cyclohexylpiperidine core can be approached through several synthetic routes. A common strategy involves the preparation of a functionalized 4-cyclohexylpiperidine intermediate, which is then elaborated to the final antagonist.

Synthesis of the 4-Cyclohexylpiperidine Scaffold

Recent advancements in organic synthesis have provided efficient methods for the preparation of substituted piperidines.[6][7][8] The synthesis of 4-cyclohexylpiperidine can be achieved through various methods, including the reduction of 4-cyclohexylpyridine or through multi-component reactions.

Experimental Protocol: Synthesis of 4-Cyclohexylpiperidine

A robust method for the synthesis of 4-cyclohexylpiperidine involves the catalytic hydrogenation of 4-cyclohexylpyridine.

Materials:

  • 4-Cyclohexylpyridine

  • Platinum(IV) oxide (Adam's catalyst)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-cyclohexylpyridine in ethanol.

  • Add a catalytic amount of platinum(IV) oxide to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-cyclohexylpiperidine.

  • The product can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Elaboration to Arylcyclohexylamine-Type NMDA Receptor Antagonists

A prevalent class of NMDA receptor antagonists are the arylcyclohexylamines, with phencyclidine (PCP) being a prototypical example. The synthesis of analogs incorporating a 4-cyclohexylpiperidine moiety can be adapted from established procedures for PCP synthesis. A key intermediate in this process is 1-(4-cyclohexylpiperidino)cyclohexanecarbonitrile.

Experimental Protocol: Synthesis of a 1-(Aryl)cyclohexyl-4-cyclohexylpiperidine Analog

This protocol outlines the synthesis of a PCP analog where the standard piperidine is replaced with 4-cyclohexylpiperidine.

Step 1: Synthesis of 1-(4-Cyclohexylpiperidino)cyclohexanecarbonitrile

  • To a stirred solution of sodium bisulfite in water, add cyclohexanone.

  • Subsequently, add a solution of sodium cyanide and 4-cyclohexylpiperidine in water.

  • Stir the reaction mixture at room temperature overnight.

  • The resulting solid product, 1-(4-cyclohexylpiperidino)cyclohexanecarbonitrile, is collected by filtration, washed with water, and dried.

Step 2: Grignard Reaction with an Aryl Magnesium Bromide

  • Prepare the aryl magnesium bromide (e.g., phenylmagnesium bromide) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • To this Grignard reagent, add a solution of 1-(4-cyclohexylpiperidino)cyclohexanecarbonitrile in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by crystallization of its hydrochloride salt to yield the desired 1-(1-arylcyclohexyl)-4-cyclohexylpiperidine.

Structure-Activity Relationship (SAR) and the Influence of the 4-Cyclohexyl Group

The substitution at the 4-position of the piperidine ring in NMDA receptor antagonists can significantly impact their pharmacological profile. While direct and extensive SAR studies on 4-cyclohexylpiperidine-containing antagonists are limited, we can infer the potential effects based on studies of other 4-substituted analogs.

Impact on Receptor Affinity and Selectivity

Research on dexoxadrol analogues with modifications at the 4-position of the piperidine ring has shown that the nature and stereochemistry of the substituent are crucial for high NMDA receptor affinity.[9] For instance, a hydroxyl group at the 4-position can lead to potent NMDA antagonism.[9] The introduction of a bulky, lipophilic group like a cyclohexyl moiety at the 4-position is hypothesized to influence the binding orientation and affinity of the antagonist within the NMDA receptor channel.

The cyclohexyl group may engage in hydrophobic interactions with non-polar amino acid residues in the channel, potentially increasing the binding affinity. Furthermore, the steric bulk of the cyclohexyl group could influence the selectivity of the antagonist for different NMDA receptor subtypes (e.g., GluN2A vs. GluN2B).

Influence on Pharmacokinetic Properties

The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The addition of a cyclohexyl group significantly increases the lipophilicity of the molecule. This can have several consequences:

  • Increased Blood-Brain Barrier (BBB) Penetration: Enhanced lipophilicity can facilitate the passage of the antagonist across the BBB, leading to higher concentrations in the central nervous system where the NMDA receptors are located.

  • Altered Metabolism: The cyclohexyl group may be a site for metabolic modification (e.g., hydroxylation), which could influence the drug's half-life and the formation of active or inactive metabolites.

  • Potential for Increased Protein Binding: Higher lipophilicity can lead to increased binding to plasma proteins, which can affect the free drug concentration and its overall pharmacokinetic profile.

A study on a 1-(1-phenylcyclohexyl)-4-methylpiperidine analog of PCP indicated that substitution at the 4-position can alter the therapeutic index of the compound.[10] This underscores the importance of carefully considering the nature of the substituent at this position.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Piperidine and 4-Cyclohexylpiperidine

PropertyPiperidine4-Cyclohexylpiperidine
Molecular Formula C₅H₁₁NC₁₁H₂₁N
Molecular Weight 85.15 g/mol 167.30 g/mol
Calculated logP ~0.8~3.5

Note: Calculated logP values are estimates and can vary depending on the algorithm used.

Visualization of Synthetic and Mechanistic Pathways

Synthetic Pathway Diagram

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Cyclohexanone Cyclohexanone Nitrile_Intermediate 1-(4-Cyclohexylpiperidino) cyclohexanecarbonitrile Cyclohexanone->Nitrile_Intermediate NaCN, 4-Cyclohexylpiperidine Four_Cyclohexylpiperidine 4-Cyclohexylpiperidine Four_Cyclohexylpiperidine->Nitrile_Intermediate NaCN NaCN NaCN->Nitrile_Intermediate ArylMgBr Aryl-MgBr Final_Product 1-(1-Arylcyclohexyl)-4-cyclohexylpiperidine (NMDA Receptor Antagonist) ArylMgBr->Final_Product Nitrile_Intermediate->Final_Product Aryl-MgBr

Caption: Synthetic route to a 1-(1-arylcyclohexyl)-4-cyclohexylpiperidine NMDA receptor antagonist.

NMDA Receptor Antagonism Workflow

NMDA_Antagonism cluster_receptor NMDA Receptor Ion Channel cluster_antagonist Antagonist Action cluster_effect Cellular Effect Receptor NMDA Receptor Channel Ion Channel (Open) Receptor->Channel Binding_Site PCP Binding Site Blocked_Channel Ion Channel (Blocked) Binding_Site->Blocked_Channel Induces Blockade Antagonist 4-Cyclohexylpiperidine Analog Antagonist->Binding_Site Binds No_Ca_Influx Reduced Ca²⁺ Influx Blocked_Channel->No_Ca_Influx Neuroprotection Neuroprotection No_Ca_Influx->Neuroprotection Glutamate Glutamate & Glycine Binding Glutamate->Receptor Activates

Sources

The "Flat vs. Fat" Scaffold Switch: A Technical Guide to 4-Phenylpiperidine and 4-Cyclohexylpiperidine

[1]

Executive Summary

In medicinal chemistry, the transition between 4-phenylpiperidine and 4-cyclohexylpiperidine represents a classic "Escape from Flatland" strategy.[1] While these two scaffolds share a piperidine core, they diverge fundamentally in electronic character, three-dimensional volume, and metabolic liability.

  • 4-Phenylpiperidine: The "privileged" pharmacophore of opioid analgesics (e.g., Pethidine, Fentanyl) and NMDA antagonists. It relies on

    
    -
    
    
    stacking
    and planarity for receptor recognition.[1]
  • 4-Cyclohexylpiperidine: The saturated bioisostere.[1] It introduces sp³ complexity , increases lipophilicity (LogP), and alters metabolic soft spots. It is often deployed to interrogate hydrophobic pockets or improve metabolic stability by eliminating aromatic hydroxylation sites.

This guide analyzes the critical decision points for swapping these cores during lead optimization.

Part 1: Structural & Physicochemical Divergence[1]

The primary distinction lies in the geometry and electronic distribution of the C4-substituent. This switch is not merely steric; it fundamentally alters how the ligand engages with the solvent and the protein active site.

Comparative Physicochemical Matrix
Feature4-Phenylpiperidine4-CyclohexylpiperidineImpact on Drug Design
Geometry Planar (Phenyl ring)3D Chair/Boat (Cyclohexyl)Phenyl fits narrow clefts; Cyclohexyl fills globular hydrophobic pockets.[1]
Electronic Nature Electron-rich

-cloud (Aromatic)
Electron-neutral

-bonds (Aliphatic)
Phenyl enables

-

or cation-

interactions; Cyclohexyl relies on Van der Waals forces.[1]
Lipophilicity (cLogP) ~2.4 (Base core)~3.0 - 3.4 (Base core)Cyclohexyl is significantly more lipophilic (+0.5 to +1.0 LogP), increasing BBB permeability but risking non-specific binding.[1]
Basicity (pKa) ~9.5~10.0 - 10.5Phenyl acts as a weak electron-withdrawing group (inductive), slightly lowering the piperidine N pKa compared to the cyclohexyl analog.[1]
Solubility ModerateLower (Aqueous)Cyclohexyl derivatives are "greasier" and often require salt formation (HCl, fumarate) for formulation.
The "Escape from Flatland" Concept

The phenyl ring is a flat disk (2D), whereas the cyclohexyl ring is a voluminous object (3D). In the Chair conformation , the cyclohexyl group projects axial and equatorial hydrogens that can clash with receptor walls if the pocket is designed for a flat aromatic ring. Conversely, if the pocket is spacious, the cyclohexyl group displaces more "high-energy" water molecules, potentially driving binding entropy.

GPhenyl4-Phenylpiperidine(Planar, Aromatic)Interaction_Pπ-π Stacking / Cation-π(Specific Orientation)Phenyl->Interaction_PDominant ForceCyclohexyl4-Cyclohexylpiperidine(Voluminous, Aliphatic)Interaction_CHydrophobic Effect(Volume Filling)Cyclohexyl->Interaction_CDominant ForceResult_PHigh Affinity forOpioid/GPCRsInteraction_P->Result_PResult_CMetabolic Stability /Sigma Receptor SelectivityInteraction_C->Result_C

Figure 1: Mechanistic divergence in receptor binding modes between the two scaffolds.

Part 2: Pharmacological Implications (SAR)[1][2]

The Opioid & NMDA Receptor Cliff

In the Mu-Opioid Receptor (MOR) and NMDA (GluN2B) fields, the phenyl ring is often non-negotiable.

  • Mechanism: Residues like Tryptophan or Tyrosine in the binding pocket often form T-shaped or parallel

    
    -stacking interactions with the 4-phenyl ring.[1]
    
  • The Switch: Reducing the phenyl to cyclohexyl in fentanyl or ifenprodil analogs typically results in a 10- to 100-fold loss in affinity . This confirms the pharmacophore requires electronic engagement, not just steric bulk.

The Sigma Receptor Opportunity

For Sigma-1 (


) receptors
  • Observation: In many Sigma ligands (e.g., PB28 analogs), replacing the phenyl with cyclohexyl retains or even improves affinity while boosting selectivity against cross-targets like the Dopamine D2 receptor (which requires the aromatic ring).

  • Strategic Use: Use the cyclohexyl motif to "dial out" dopaminergic side effects while maintaining Sigma-1 activity.[1]

Metabolic Liability & Toxicity[3]
  • Phenyl: Susceptible to CYP450-mediated aromatic hydroxylation (usually para-position).[1] This can lead to reactive quinone-imine intermediates if the nitrogen is unprotected (e.g., MPTP toxicity mechanism).

  • Cyclohexyl: Undergoes aliphatic oxidation (hydroxylation) at C3/C4.[1] This is generally slower and produces stable alcohols/ketones, avoiding the formation of toxic electrophiles.

Part 3: Synthetic Protocols & Interconversion[1]

The most common workflow involves synthesizing the 4-phenylpiperidine first (via Suzuki coupling or Grignard addition to pyridinium salts) and then reducing it to the cyclohexyl analog.

Protocol: Catalytic Hydrogenation (Phenyl Cyclohexyl)

Objective: Complete saturation of the aromatic ring without cleaving the N-benzyl protecting group (if present) or reducing other sensitive moieties.

Reagents:

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Carbon (5% Rh/C). Note: Pd/C is often too weak to reduce the benzene ring under mild conditions.

  • Solvent: Glacial Acetic Acid (AcOH) or MeOH/HCl.[1] Acidic media activates the aromatic ring for hydrogenation.

  • Pressure: 50–60 psi H₂ (Parr Shaker).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-phenylpiperidine (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Addition: Carefully add PtO₂ (5-10 mol%) under an inert Nitrogen atmosphere.[1] Caution: Dry catalysts can ignite solvent vapors.[1]

  • Hydrogenation: Purge the vessel with H₂ gas (3x). Pressurize to 60 psi and shake at Room Temperature for 12–24 hours.

  • Monitoring: Monitor via LC-MS. The product (M+6) will appear. Intermediate partially reduced species (dienes) are rarely seen; the reaction tends to go to completion.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with DCM.

SynthesisStart4-Phenylpyridine / 4-PhenylpiperidineCondition1H₂ (60 psi), PtO₂Glacial AcOH, RT, 24hStart->Condition1Strong ReductionCondition2H₂ (1 atm), Pd/CMeOH, RTStart->Condition2Selective ReductionProduct14-Cyclohexylpiperidine(Complete Saturation)Condition1->Product1Product24-Phenylpiperidine(Pyridine reduction only)Condition2->Product2

Figure 2: Synthetic decision tree for selective hydrogenation.

Part 4: Decision Framework for Researchers

When should you deploy the 4-Cyclohexylpiperidine scaffold?

  • To Increase CNS Penetration: If your 4-phenyl lead is too polar (low LogP), the cyclohexyl switch adds lipophilicity.

  • To Eliminate Toxicity: If the phenyl ring is forming reactive metabolites (e.g., para-quinone imines), saturation blocks this pathway.

  • To Test Binding Mode: If affinity drops drastically upon saturation, your ligand relies on

    
    -stacking. If affinity is maintained, the pocket is driven by hydrophobic volume (entropy).
    
Summary Table: When to Use Which?
GoalRecommended ScaffoldReason
Targeting Opioid Receptors 4-Phenyl Critical

-stacking interactions required.[1]
Targeting Sigma-1 Receptors 4-Cyclohexyl High affinity maintained; improved selectivity vs D2.[1]
Improving Metabolic Stability 4-Cyclohexyl Removes aromatic hydroxylation sites.[1]
Escaping IP Space 4-Cyclohexyl Distinct chemical structure (novelty) vs classic phenyl-drugs.[1]

References

  • Bioisosteric Replacement Strategies: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry . Link[1]

  • Sigma Receptor Ligand SAR: Berardi, F., et al. (2004). 4-Cyclohexylpiperidine derivatives as new high-affinity sigma-1 receptor ligands.[1][2]Bioorganic & Medicinal Chemistry . Link[1]

  • Metabolic Oxidation of Piperidines: Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: reduction of toxicity.Chemical Research in Toxicology . Link[1]

  • Hydrogenation Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses.Academic Press . Link

  • Ifenprodil Analogues (NMDA): Chenard, B. L., et al. (1991). (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A potent new neuroprotectant which blocks N-methyl-D-aspartate responses.[1]Journal of Medicinal Chemistry . Link[1]

4-Cyclohexylpiperidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1] Its saturated, six-membered structure offers a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity. Within the vast landscape of piperidine-containing drugs, the 4-substituted variants hold a special place, and among these, 4-cyclohexylpiperidine has emerged as a particularly valuable building block. This guide provides a comprehensive overview of the history, synthesis, and application of the 4-cyclohexylpiperidine scaffold, offering insights into its role as a privileged structure in the design of novel therapeutics.

The incorporation of a cyclohexyl group at the 4-position of the piperidine ring imparts a unique combination of properties. As a bioisostere of a phenyl group, the non-aromatic, three-dimensional nature of the cyclohexyl moiety can provide more extensive contact points with a target protein.[2] Furthermore, the cyclohexyl group can enhance lipophilicity, which can be crucial for membrane permeability and oral bioavailability, while also offering improved metabolic stability compared to more labile functionalities.[3][4] These attributes have made 4-cyclohexylpiperidine a sought-after component in the medicinal chemist's toolbox, leading to its inclusion in a diverse range of bioactive molecules.

The Genesis of a Scaffold: History and Discovery

The extensive structure-activity relationship (SAR) studies on PCP and its analogs paved the way for a deeper understanding of how modifications to the piperidine and cyclohexyl rings influence biological activity, particularly at the N-methyl-D-aspartate (NMDA) receptor.[6] This research inadvertently highlighted the utility of the combined cyclohexyl and piperidine motifs. Although the direct lineage from PCP to the use of 4-cyclohexylpiperidine as a building block is not linear, the vast body of research on PCP derivatives undoubtedly familiarized the medicinal chemistry community with the physicochemical properties and synthetic accessibility of such structures.

In the subsequent decades, the focus shifted from the psychoactive properties of PCP analogs to the application of the 4-cyclohexylpiperidine scaffold in a broader therapeutic context. Its value as a non-planar, lipophilic, and metabolically robust building block became increasingly recognized, leading to its incorporation into compounds targeting a wide range of biological targets, far removed from the initial focus on NMDA receptors.

Physicochemical Properties and Stereochemistry

The 4-cyclohexylpiperidine scaffold possesses a unique set of physicochemical properties that make it an attractive component in drug design. The presence of the cyclohexyl group significantly influences the lipophilicity, basicity, and conformational profile of the molecule.

PropertyValueSource
Molecular Formula C11H21N[7][8]
Molecular Weight 167.29 g/mol [7]
XLogP3 (Predicted) 3.3[7][9]
Melting Point >250 °C[8]
pKa (Predicted) ~11.0[4]

The predicted XLogP3 of 3.3 indicates a significant lipophilic character, which can be advantageous for crossing biological membranes.[7][9] The basicity of the piperidine nitrogen allows for the formation of salts, which can improve solubility and handling properties.[10]

From a stereochemical perspective, the connection between the cyclohexane and piperidine rings introduces conformational considerations. Both rings predominantly adopt a chair conformation to minimize steric strain. The relative orientation of the two rings can lead to different energetic states, which can be a crucial factor in the binding affinity of a drug molecule to its target.

Synthesis of the 4-Cyclohexylpiperidine Scaffold

The most common and industrially scalable method for the synthesis of 4-cyclohexylpiperidine is the catalytic hydrogenation of 4-phenylpyridine. This reaction proceeds in two stages: first, the reduction of the pyridine ring to a piperidine, followed by the hydrogenation of the phenyl ring to a cyclohexyl ring. However, selective hydrogenation to yield 4-phenylpiperidine is also a well-established process.[11] The complete hydrogenation to 4-cyclohexylpiperidine requires more forcing conditions.

A general workflow for the synthesis of 4-cyclohexylpiperidine is depicted below:

Synthesis of 4-Cyclohexylpiperidine 4-Phenylpyridine 4-Phenylpyridine Hydrogenation_Step1 Catalytic Hydrogenation (e.g., Pd/C, H2) 4-Phenylpyridine->Hydrogenation_Step1 Step 1 4-Phenylpiperidine 4-Phenylpiperidine Hydrogenation_Step1->4-Phenylpiperidine Hydrogenation_Step2 Catalytic Hydrogenation (e.g., PtO2, H2, Acid) 4-Phenylpiperidine->Hydrogenation_Step2 Step 2 4-Cyclohexylpiperidine 4-Cyclohexylpiperidine Hydrogenation_Step2->4-Cyclohexylpiperidine

Sources

Methodological & Application

Application Notes & Protocols: N-Alkylation of 4-Cyclohexylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 4-cyclohexylpiperidine hydrochloride, a common intermediate in pharmaceutical development. We will explore the fundamental chemical principles, compare key synthetic strategies, and provide detailed, validated protocols for both direct alkylation and reductive amination. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of N-substituted 4-cyclohexylpiperidine derivatives.

Introduction: Significance and Chemical Principles

N-alkylated piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved therapeutic agents. The 4-cyclohexylpiperidine moiety, in particular, offers a desirable combination of lipophilicity and structural rigidity. Its N-alkylation is a critical step in the synthesis of diverse compound libraries for lead optimization and the development of new chemical entities.

The starting material, 4-cyclohexylpiperidine hydrochloride, presents a common challenge: the nitrogen atom is protonated, forming an ammonium salt. In this state, the nitrogen lone pair is unavailable for nucleophilic attack, rendering it unreactive towards alkylating agents.[1][2] Therefore, the first and most critical step in any N-alkylation protocol is the in situ liberation of the free secondary amine using a suitable base.

The overall transformation can be summarized as follows:

Caption: General overview of the N-alkylation process.

The choice of base is crucial and depends on the chosen alkylation strategy. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), which are mild and effective for direct alkylation, and non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base), which are excellent acid scavengers.[3][4][5]

Protocol Selection: Direct Alkylation vs. Reductive Amination

Two primary strategies dominate the N-alkylation of secondary amines: direct alkylation via Sₙ2 reaction and reductive amination. The choice between them depends on the availability of starting materials, the nature of the desired alkyl group (R), and desired reaction conditions.

Parameter Direct Alkylation (Sₙ2) Reductive Amination
Alkylating Agent Alkyl halides (R-X), sulfonates (R-OTs)Aldehydes (R-CHO) or Ketones (R₂C=O)
Mechanism One-step nucleophilic substitution.Two-step, one-pot: iminium ion formation followed by reduction.[6][7]
Key Reagents Base (e.g., K₂CO₃, DIPEA)[3][5]Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)[8][9][10]
Advantages Straightforward for simple alkyl groups (methyl, ethyl, benzyl). Utilizes readily available alkyl halides.Broad substrate scope, including complex and functionalized alkyl groups. Milder conditions often possible. Lower risk of over-alkylation.[6][11]
Disadvantages Risk of over-alkylation to form quaternary ammonium salts, especially with reactive alkyl halides.[12][13] Can require higher temperatures.Requires a carbonyl compound counterpart. Reducing agents can be moisture-sensitive.
Typical Solvents Acetonitrile (ACN), Dimethylformamide (DMF)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-cyclohexylpiperidine hydrochloride using an alkyl bromide in the presence of potassium carbonate.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Typical Eq.
4-Cyclohexylpiperidine HClC₁₁H₂₂ClN203.751.0
Alkyl Bromide (e.g., Benzyl Bromide)R-BrVaries1.1 - 1.2
Potassium Carbonate (anhydrous)K₂CO₃138.212.0 - 2.5
Acetonitrile (ACN), anhydrousCH₃CN41.05-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-
Saturated aq. NaHCO₃---
Brine---
Anhydrous Na₂SO₄ or MgSO₄---

Step-by-Step Procedure

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyclohexylpiperidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile (ACN) to form a suspension (approx. 0.2 M concentration relative to the amine).

  • Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the free amine.

  • Add the alkyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ACN or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Work-up: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkyl-4-cyclohexylpiperidine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines the N-alkylation using an aldehyde and sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[8][9]

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Typical Eq.
4-Cyclohexylpiperidine HClC₁₁H₂₂ClN203.751.0
Aldehyde (e.g., Benzaldehyde)R-CHOVaries1.1
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.241.2
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.941.5
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂98.96-
Saturated aq. NaHCO₃---
Brine---
Anhydrous Na₂SO₄ or MgSO₄---

Step-by-Step Procedure

  • To a round-bottom flask with a magnetic stir bar, add 4-cyclohexylpiperidine hydrochloride (1.0 eq) and suspend it in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M).

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Add the aldehyde (1.1 eq) to the solution and stir for an additional 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2x).

  • Combine all organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to afford the pure N-alkylated product.

Workflow and Troubleshooting

Caption: General experimental workflow and common troubleshooting points.

Problem Potential Cause Suggested Solution
Incomplete reaction / No product formation 1. Insufficient base to neutralize HCl and scavenge acid byproduct. 2. Moisture in the reaction (especially for reductive amination). 3. Poor quality of reagents.1. Ensure at least 2 equivalents of base are used for direct alkylation. 2. Use anhydrous solvents and reagents. Perform reaction under an inert atmosphere (N₂ or Ar). 3. Verify the purity of starting materials.
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up if the product is partially water-soluble. 3. Inefficient purification.1. Increase reaction time or temperature. 2. Back-extract aqueous layers multiple times with an organic solvent (DCM or EtOAc). Ensure aqueous layer is basic before extraction to keep the amine product deprotonated. 3. Optimize chromatography conditions.
Formation of Quaternary Ammonium Salt (Direct Alkylation) The N-alkylated tertiary amine product is more nucleophilic than the starting secondary amine and reacts further with the alkyl halide.[12][13]1. Add the alkyl halide slowly to the reaction mixture to maintain a high concentration of the secondary amine relative to the product.[5] 2. Use a less reactive alkylating agent (e.g., R-Cl instead of R-I). 3. Avoid a large excess of the alkylating agent.

Safety Precautions

  • Alkyl Halides: Many alkyl halides are lachrymators and potential mutagens. Always handle them in a well-ventilated fume hood.

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are regulated solvents. Minimize exposure and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Sodium triacetoxyborohydride can react with moisture to release flammable hydrogen gas. Handle with care and quench reactions slowly.

  • Bases: DIPEA is a corrosive and flammable liquid. Handle with care in a fume hood.

Conclusion

The N-alkylation of 4-cyclohexylpiperidine hydrochloride is a fundamental transformation that can be achieved efficiently through either direct alkylation or reductive amination. The choice of method should be guided by the specific alkyl group to be introduced and the available reagents. Careful control of stoichiometry, especially the amount of base, and anhydrous conditions are critical for success. The protocols provided herein offer robust starting points for the synthesis of a wide array of N-substituted 4-cyclohexylpiperidine derivatives for applications in pharmaceutical research and development.

References

  • Department of Chemistry, University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]

  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(vi), 287-292. Available at: [Link]

  • Defense Technical Information Center (DTIC). (1977). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Available at: [Link]

  • Soloshonok, V. A., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. Available at: [Link]

  • Google Patents. (2015). Processes for the alkylation of secondary amine groups of morphinan derivatives. (CA2738246C).
  • Sortais, J. B., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Available at: [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available at: [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Available at: [Link]

  • Google Patents. (2011). A kind of purification method of high-purity piperidine. (CN101602748B).
  • Google Patents. (1981). N-alkyl-piperidine DERIVATIVES. (CH633264A5).
  • Google Patents. (2002). Method for producing 4-substituted cis-cyclohexylamine. (JP2002506845A).
  • ACS Publications. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • Google Patents. (1944). Process for the purification of piperidine. (US2363158A).
  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of High-Affinity Sigma Receptor Ligands Utilizing the 4-Cyclohexylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of potent and selective sigma (σ) receptor ligands, leveraging the privileged 4-cyclohexylpiperidine scaffold. We provide scientifically-grounded, step-by-step protocols for the synthesis of these valuable research compounds, with a focus on two primary synthetic strategies: direct N-alkylation and reductive amination. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to empower researchers in their own synthetic endeavors. This document is designed to be a self-validating system, providing the necessary detail to ensure reproducibility and success in the laboratory. All protocols and mechanistic discussions are supported by authoritative citations from peer-reviewed literature.

Introduction: The Therapeutic Potential of Sigma Receptors and the Significance of the 4-Cyclohexylpiperidine Moiety

Sigma (σ) receptors, initially misidentified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins with two primary subtypes: σ1 and σ2[1][2]. These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as neurodegenerative diseases, psychiatric disorders, neuropathic pain, and oncology[3][4].

The 4-cyclohexylpiperidine moiety has emerged as a key structural feature in the design of high-affinity and selective sigma receptor ligands[5][6]. This lipophilic group is thought to interact favorably with a hydrophobic region within the sigma receptor binding pocket, contributing significantly to ligand potency[7][8]. The piperidine nitrogen serves as a crucial basic center for interaction with acidic residues in the receptor binding site[9]. The strategic combination of these features makes 4-cyclohexylpiperidine a valuable building block for the synthesis of novel sigma receptor modulators.

Pharmacophore Model for Sigma Receptor Ligands

A generally accepted pharmacophore model for high-affinity σ1 receptor ligands consists of a central basic amine flanked by two hydrophobic regions[1][9]. The 4-cyclohexylpiperidine scaffold elegantly fits this model, with the piperidine nitrogen acting as the basic core and the cyclohexyl group occupying one of the hydrophobic pockets. The second hydrophobic region is typically introduced via N-substitution on the piperidine ring.

sigma_pharmacophore cyclohexyl cyclohexyl piperidine_N piperidine_N hydrophobic_1 hydrophobic_1 cyclohexyl->hydrophobic_1 Hydrophobic Interaction n_substituent n_substituent anionic_site anionic_site piperidine_N->anionic_site Ionic Interaction hydrophobic_2 hydrophobic_2 n_substituent->hydrophobic_2 Hydrophobic Interaction

Synthetic Strategies and Detailed Protocols

The synthesis of N-substituted 4-cyclohexylpiperidine derivatives as sigma receptor ligands can be efficiently achieved through two primary and reliable methods: direct N-alkylation with an appropriate electrophile and reductive amination with an aldehyde or ketone. The choice of method often depends on the availability of starting materials and the nature of the desired N-substituent.

Strategy 1: Direct N-Alkylation

This classical SN2 reaction involves the nucleophilic attack of the secondary amine of 4-cyclohexylpiperidine on an alkyl halide or sulfonate. This method is straightforward and effective for introducing a variety of alkyl and arylalkyl groups.

n_alkylation_workflow start Start: 4-Cyclohexylpiperidine & Alkyl Halide reaction Reaction Setup: - Aprotic Solvent (e.g., DMF, ACN) - Base (e.g., K₂CO₃, NaHCO₃) - Heat (optional) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Quench with H₂O - Extract with Organic Solvent monitoring->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS, Purity Analysis purification->characterization final_product Final Product: N-Alkyl-4-cyclohexylpiperidine characterization->final_product

This protocol describes the synthesis of a high-affinity σ2 ligand, 4-cyclohexyl-1-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine (PB221), via N-alkylation.

Materials:

  • 4-Cyclohexylpiperidine

  • 1-(3-Bromopropyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 4-cyclohexylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 1-(3-bromopropyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure PB221.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine, activating it as a nucleophile, without causing significant side reactions.

  • Temperature: Gentle heating increases the reaction rate without promoting decomposition of the reactants or products.

Strategy 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

reductive_amination_workflow start Start: 4-Cyclohexylpiperidine & Aldehyde/Ketone imine_formation Imine/Iminium Ion Formation: - Solvent (e.g., DCM, DCE) - Optional: Acetic Acid (catalyst) start->imine_formation reduction In-situ Reduction: - Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction monitoring Reaction Monitoring (TLC/LC-MS) reduction->monitoring workup Aqueous Workup: - Quench with NaHCO₃ - Extract with Organic Solvent monitoring->workup purification Purification: - Column Chromatography workup->purification final_product Final Product: N-Substituted-4-cyclohexylpiperidine purification->final_product

This protocol provides a general method for the synthesis of N-benzyl derivatives, which are common scaffolds for sigma receptor ligands.

Materials:

  • 4-Cyclohexylpiperidine

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 4-cyclohexylpiperidine (1.0 eq) in anhydrous DCM at room temperature, add the substituted benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-cyclohexylpiperidine derivative.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the iminium ion intermediate in the presence of the unreacted aldehyde. It is also less sensitive to moisture compared to other borohydrides.

  • Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves the reactants.

  • Work-up: The use of sodium bicarbonate in the work-up neutralizes any remaining acidic species and helps to break up any emulsions.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-cyclohexylpiperidine-based sigma receptor ligands is highly dependent on the nature of the N-substituent. Below is a summary of key SAR findings:

N-SubstituentGeneral Effect on Sigma Receptor AffinitySelectivity (σ1 vs. σ2)Representative Ligands
Short Alkyl Chains (e.g., Methyl, Ethyl) Generally lower affinity compared to larger hydrophobic groups.Variable-
Benzyl and Substituted Benzyl Groups High affinity, particularly for σ1 receptors. Substituents on the phenyl ring can modulate affinity and selectivity.Often σ1 selective.PRE-084 (agonist)
Phenethyl and Longer Arylalkyl Chains Can lead to very high affinity for both σ1 and σ2 receptors. The length of the alkyl chain is critical for optimal binding.Can be tuned for σ1 or σ2 selectivity.-
Cyclohexylalkyl Groups High affinity, often for σ2 receptors.Can favor σ2 selectivity.PB28 (σ2 agonist)
Tetralin and Naphthalene Moieties Often impart high affinity for both sigma receptor subtypes.Can be modulated by linker length and substitution pattern.PB221 (σ2 ligand)

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The affinity of the synthesized ligands for sigma-1 and sigma-2 receptors is typically determined through competitive radioligand binding assays.

Table of Representative 4-Cyclohexylpiperidine-Based Sigma Receptor Ligands and their Binding Affinities:

CompoundStructureσ1 Ki (nM)σ2 Ki (nM)Reference
PB221 4-cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperidine15.60.34[5]
PB28 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine15.60.34[6]

Conclusion

The 4-cyclohexylpiperidine scaffold is a versatile and valuable platform for the design and synthesis of high-affinity sigma receptor ligands. The synthetic protocols detailed in this guide, based on N-alkylation and reductive amination, provide reliable and efficient methods for accessing a diverse range of these important pharmacological tools. By understanding the underlying chemical principles and structure-activity relationships, researchers can rationally design and synthesize novel sigma receptor modulators with tailored properties for advancing our understanding of sigma receptor biology and developing new therapeutic agents.

References

  • Abate, C., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Mini reviews in medicinal chemistry, 9(10), 1155-1171. [Link]

  • Bonifazi, A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PloS one, 11(8), e0161356. [Link]

  • Chen, H. M., et al. (2019). Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor. Journal of biomedical science, 26(1), 37. [Link]

  • Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach. Mini reviews in medicinal chemistry, 5(10), 927-940. [Link]

  • Le, T., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]

  • Martin, W. R., et al. (1976). The effects of morphine-and nalorphine-like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of pharmacology and experimental therapeutics, 197(3), 517-532.
  • Mazzolari, A., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & medicinal chemistry, 26(19), 5275-5283. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & medicinal chemistry letters, 15(1), 171-175. [Link]

  • Pati, M. L., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. [Link]

  • Rossi, D., et al. (2011). Fluorescent derivatives of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a tool for uptake and cellular localization studies in pancreatic tumor cells. Journal of medicinal chemistry, 54(16), 5858-5867. [Link]

  • Sahn, J. J., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC cancer, 17(1), 51. [Link]

  • Spinelli, F., et al. (2018). Synthesis, radiolabelling, and evaluation of [11C]PB212 as a radioligand for imaging sigma-1 receptors using PET. American journal of nuclear medicine and molecular imaging, 8(1), 32-40. [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 866-879. [Link]

  • Abate, C., et al. (2004). 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity. Journal of medicinal chemistry, 47(9), 2308-2317. [Link]

  • Berardi, F., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & medicinal chemistry, 19(24), 7612-7622. [Link]

  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

  • Kassiou, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1550. [Link]

  • Korpacz, M., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Abate, C., et al. (2014). Novel derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with improved fluorescent and σ receptors binding properties. Journal of medicinal chemistry, 57(8), 3314-3323. [Link]

Sources

Application Notes and Protocols: A Guide to the Scale-up Synthesis of 4-Cyclohexylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-cyclohexylpiperidine moiety is a significant saturated heterocyclic scaffold frequently encountered in active pharmaceutical ingredients (APIs) and valuable chemical intermediates. Its unique three-dimensional structure imparts desirable physicochemical properties such as improved metabolic stability, solubility, and lipophilicity, making it a privileged fragment in modern drug discovery. Transitioning the synthesis of these derivatives from laboratory-scale to industrial production presents distinct challenges, including process safety, scalability, cost-effectiveness, and sustainability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable synthesis protocols for 4-cyclohexylpiperidine derivatives. We will delve into the mechanistic rationale behind preferred industrial strategies, present detailed step-by-step protocols for key transformations, and discuss critical process parameters and safety considerations for successful scale-up.

Introduction: The Strategic Importance of the 4-Cyclohexylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, including treatments for neurological disorders, cardiovascular diseases, and cancer.[1][2] The introduction of a cyclohexyl group at the 4-position of the piperidine ring serves to increase the molecule's lipophilicity and steric bulk. This modification can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile by, for example, enhancing its ability to cross the blood-brain barrier or by improving its binding affinity to a specific biological target.[3]

While numerous methods exist for the laboratory synthesis of piperidine derivatives, only a subset is amenable to the rigors of large-scale production.[4] The primary considerations for scale-up synthesis are:

  • Cost and Availability of Starting Materials: Economically viable routes must commence from readily available and inexpensive bulk chemicals.

  • Reaction Efficiency and Atom Economy: High-yielding reactions that minimize waste are paramount.

  • Process Safety and Robustness: Reactions must be controllable, with predictable and manageable exotherms, and tolerant of minor variations in conditions.

  • Environmental Impact: Modern synthetic chemistry emphasizes the use of greener solvents and reagents and the reduction of hazardous waste streams.[5]

This guide will focus on two principal and industrially proven strategies for the synthesis of the 4-cyclohexylpiperidine core: Catalytic Hydrogenation of 4-Arylpyridine Precursors and Direct Reductive Amination .

Strategic Overview of Scalable Synthetic Routes

The selection of a synthetic route is dictated by the overall molecular complexity, the availability of precursors, and the desired scale of production. Below is a logical workflow illustrating the primary pathways to 4-cyclohexylpiperidine derivatives.

G cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Reductive Amination cluster_2 Route 3: From 4-Piperidone A 4-Arylpyridine (e.g., 4-Phenylpyridine) B Step 1: Pyridine Ring Hydrogenation (e.g., Pd/C, H2) A->B C 4-Arylpiperidine (e.g., 4-Phenylpiperidine) B->C D Step 2: Aryl Ring Hydrogenation (e.g., Rh/C or Ru/C, H2) C->D E Target: 4-Cyclohexylpiperidine D->E Final Purification & Isolation E->Final F Cyclohexanone or 4-Cyclohexylcyclohexanone H One-Pot Imine Formation & Reduction (e.g., NaBH(OAc)3 or H2/Catalyst) F->H G Piperidine or Ammonia Source G->H I Target: 4-Cyclohexylpiperidine Derivatives H->I I->Final J N-Protected-4-Piperidone K Grignard/Organolithium Addition (Cyclohexylmagnesium bromide) J->K L Tertiary Alcohol Intermediate K->L M Dehydration & Reduction L->M N Target: 4-Cyclohexylpiperidine M->N N->Final Start Commercially Available Starting Materials Start->A Start->F Start->G Start->J

Caption: High-level overview of primary scalable synthetic routes to 4-cyclohexylpiperidine derivatives.

Protocol I: Two-Stage Catalytic Hydrogenation

This is arguably the most common and robust method for large-scale production, starting from readily available 4-phenylpyridine. The strategy involves a two-stage reduction: first, the selective hydrogenation of the pyridine ring, followed by the more forcing hydrogenation of the aromatic phenyl ring. This sequential approach allows for better process control and optimization of each critical step.

Mechanistic Rationale and Causality

The selective hydrogenation of the pyridine ring over the benzene ring is readily achievable due to the lower aromatic stabilization energy of pyridine.[6] Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are highly effective for this transformation. The palladium surface readily adsorbs and activates both the pyridine ring and molecular hydrogen, facilitating the reduction under relatively mild conditions.

The subsequent hydrogenation of the phenyl ring to a cyclohexyl ring requires more forcing conditions or a different catalyst, such as Rhodium (Rh) or Ruthenium (Ru) on a carbon support.[6] These catalysts are more effective at activating the more stable benzene ring. Staging the reaction this way prevents over-reduction and the formation of byproducts. Continuous-flow hydrogenation is particularly advantageous for scale-up as it offers superior heat and mass transfer, enhanced safety by minimizing the volume of hydrogen gas at any given time, and improved consistency.[7][8]

Experimental Protocol: Scale-up Synthesis of 4-Cyclohexylpiperidine

Stage 1: Selective Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine

G 4-Phenylpyridine 4-Phenylpyridine 4-Phenylpiperidine 4-Phenylpiperidine 4-Phenylpyridine->4-Phenylpiperidine H2 (30 bar) 10% Pd/C EtOAc, 80°C

Caption: Reaction scheme for the selective hydrogenation of the pyridine ring.

  • Reactor Preparation: Charge a suitable high-pressure autoclave (e.g., a 100 L stainless steel reactor) with 4-phenylpyridine (5.0 kg, 32.2 mol) and ethyl acetate (EtOAc, 40 L).

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Palladium on Carbon (10% Pd/C, 50% wet, 250 g). Safety Note: Palladium on carbon can be pyrophoric. Handle with care under an inert atmosphere.

  • Reaction Execution: Seal the reactor. Purge the headspace with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the reactor to 30 bar with hydrogen.

  • Heating and Monitoring: Begin agitation and heat the reaction mixture to 80°C. The reaction is exothermic; monitor the internal temperature and pressure closely. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up and Isolation: After 6-8 hours, or once hydrogen uptake ceases, cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The Celite pad should be washed with additional EtOAc (2 x 5 L). Safety Note: Do not allow the catalyst on the filter pad to dry in the air. Quench carefully with water.

  • Product Isolation: Concentrate the combined filtrate under reduced pressure to afford 4-phenylpiperidine as a solid.

Stage 2: Hydrogenation of 4-Phenylpiperidine to 4-Cyclohexylpiperidine

G 4-Phenylpiperidine 4-Phenylpiperidine 4-Cyclohexylpiperidine 4-Cyclohexylpiperidine 4-Phenylpiperidine->4-Cyclohexylpiperidine H2 (50 bar) 5% Rh/C MeOH, 100°C

Caption: Reaction scheme for the hydrogenation of the aromatic ring.

  • Reactor Setup: Charge a clean high-pressure autoclave with the 4-phenylpiperidine (4.5 kg, 27.9 mol) obtained from Stage 1 and methanol (MeOH, 45 L).

  • Catalyst Addition: Under a nitrogen atmosphere, add 5% Rhodium on Carbon (5% Rh/C, 50% wet, 450 g).

  • Reaction Execution: Seal the reactor and purge with nitrogen, then hydrogen as described in Stage 1. Pressurize the reactor to 50 bar with hydrogen.

  • Heating and Monitoring: Begin agitation and heat the mixture to 100°C. Monitor the reaction by hydrogen uptake. This step is typically slower than the first hydrogenation.

  • Work-up and Isolation: After 12-16 hours, cool the reactor, vent, and purge with nitrogen. Filter the catalyst through Celite® as previously described, washing with methanol (2 x 5 L).

  • Final Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-cyclohexylpiperidine can be further purified by vacuum distillation or crystallization of a suitable salt (e.g., hydrochloride) to yield the final product.

Data Summary and Quality Control
ParameterStage 1 (4-Phenylpiperidine)Stage 2 (4-Cyclohexylpiperidine)
Starting Material 4-Phenylpyridine (5.0 kg)4-Phenylpiperidine (4.5 kg)
Catalyst 10% Pd/C (0.5 mol% Pd)5% Rh/C (1.0 mol% Rh)
Solvent Ethyl Acetate (40 L)Methanol (45 L)
Pressure 30 bar H₂50 bar H₂
Temperature 80°C100°C
Typical Yield 90-95%88-94%
Purity (by GC-MS) >98%>97% (after distillation)

Analytical QC: The purity of intermediates and the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to check for starting material and partially hydrogenated byproducts. ¹H and ¹³C NMR spectroscopy should be used to confirm the structure, particularly the disappearance of aromatic signals and the appearance of aliphatic cyclohexane signals.

Protocol II: Direct Reductive Amination

Reductive amination is a highly versatile and atom-economical one-pot reaction that forms a C-N bond by combining a carbonyl compound and an amine, with in-situ reduction of the intermediate imine/enamine.[2][9] This method is particularly valuable for producing substituted piperidines when the corresponding ketone and amine precursors are readily available.

Mechanistic Rationale and Causality

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion (from a ketone and a secondary amine like piperidine) or an imine (from a primary amine). A reducing agent present in the mixture then selectively reduces this C=N double bond to form the final amine product. For scale-up, catalytic hydrogenation (H₂/catalyst) is often preferred for its high atom economy and lower waste generation compared to stoichiometric hydride reagents.[10] However, hydride reagents like sodium triacetoxyborohydride (STAB) are milder and often used when other reducible functional groups are present. The choice depends on the specific substrate and the available equipment.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyclohexylpiperidine

This protocol illustrates the synthesis of an N-substituted derivative, a common strategy to facilitate purification and subsequent chemical modifications.

G node1 Cyclohexanone + Benzylamine node2 1-Benzyl-4-cyclohexylpiperidine node1->node2 H2 / Pd-C or NaBH(OAc)3 Toluene, 60°C

Caption: Reductive amination of cyclohexanone with benzylamine.

  • Reactor Setup: To a 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and condenser, add cyclohexanone (2.5 kg, 25.5 mol) and toluene (20 L).

  • Amine Addition: Add benzylamine (2.73 kg, 25.5 mol) to the reactor.

  • Water Removal (Imine Formation): If using catalytic hydrogenation, it is beneficial to pre-form the imine. Heat the mixture to reflux with a Dean-Stark trap to remove water (approx. 460 mL). Once water evolution ceases, cool the mixture to 60°C.

  • Reduction (Catalytic Hydrogenation Route): Transfer the solution to a suitable autoclave. Under a nitrogen atmosphere, add 5% Pd/C (50% wet, 125 g). Pressurize with hydrogen to 10 bar and maintain the temperature at 60°C until hydrogen uptake ceases.

  • Work-up: Cool the reactor, vent, and purge with nitrogen. Filter the catalyst through Celite®, washing with toluene.

  • Purification: The toluene solution can be washed with water and brine. The solvent is then removed under reduced pressure. The crude product is often of sufficient purity for further steps, or it can be purified by vacuum distillation.

Data Summary and Quality Control
ParameterReductive Amination Protocol
Starting Materials Cyclohexanone (2.5 kg), Benzylamine (2.73 kg)
Reducing Agent H₂ (10 bar) with 5% Pd/C
Solvent Toluene (20 L)
Temperature 60°C
Typical Yield 85-92%
Purity (by HPLC) >95%

Analytical QC: High-Performance Liquid Chromatography (HPLC) is typically used to monitor the reaction progress, observing the consumption of starting materials and the formation of the product. LC-MS can be used to identify the imine intermediate and the final product.

References

  • J. Flow Chem. 2017, 7(2), 41–45. Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System.

  • Adv. Synth. Catal. 2013, 355(1), 103–109. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.

  • Org. Lett. 2007, 9(8), 1505–1508. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.

  • Patents.google.com. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.

  • Patents.google.com. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.

  • ResearchGate. Process scheme for the selective continuous-flow hydrogenation of...

  • Org. Lett. 2007, 9(8), 1505-8. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.

  • PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling.

  • Green Chem., 2024, Advance Article. A continuous platform for the synthesis of local anaesthetics.

  • ResearchGate. Large-scale reductive amination and synthesis applications.

  • ResearchGate. Reductive amination of cyclohexanone (294b) with piperidine (285g)...

  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.

  • Molecules. 2022, 27(13), 4265. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • ResearchGate. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.

  • Chem. Rev. 2019, 119(23), 11887–11956. Reductive Amination in the Synthesis of Pharmaceuticals.

  • JOCPR. 2024, 16(4), 125. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

  • Chimia (Aarau). 2020, 74(11), 869–873. New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants.

  • ResearchGate. Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a...

  • ResearchGate. Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Cyclohexylpiperidine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and process development scientists optimizing the coupling of 4-Cyclohexylpiperidine . This moiety, characterized by its lipophilic cyclohexyl tail and secondary amine core, presents unique solubility and steric challenges that distinguish it from simpler piperidines.

Subject: Yield Optimization & Troubleshooting for 4-Cyclohexylpiperidine Scaffolds Applicable For: Buchwald-Hartwig Amination, Amide Coupling, SNAr User Level: Advanced (PhD/Senior Associate)

Introduction: The "Greasy" Amine Challenge

4-Cyclohexylpiperidine (4-CHP) is a high-value pharmacophore (e.g., NMDA antagonists, GPCR ligands). Unlike simple piperidine, the C4-cyclohexyl group introduces significant lipophilicity (LogP ~3.5) and distal steric bulk.

Common Failure Modes:

  • Salt Poisoning: 4-CHP is often supplied as an HCl salt. Direct use in Pd-catalysis without proper neutralization poisons the catalyst with chloride ions or protonates the active species.

  • Solubility Mismatch: The lipophilic tail causes precipitation in polar aprotic solvents (DMSO/DMF) if the counter-ion is inorganic, leading to stalled conversion.

  • Aggregation: In amide couplings, the hydrophobic effect can cause aggregation with large carboxylic acids, reducing effective concentration.

Module 1: Buchwald-Hartwig Cross-Coupling

The Gold Standard for Arylation

The Protocol: RuPhos-Mediated Amination

For coupling 4-CHP with aryl halides (Cl/Br), standard Pd(PPh3)4 conditions often fail due to the secondary amine's steric demand and slow reductive elimination.

Optimized System:

  • Catalyst: RuPhos Pd G4 (or RuPhos + Pd(OAc)2). RuPhos is electronically tuned to facilitate the reductive elimination of bulky secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide) for robust substrates; Cs2CO3 for base-sensitive electrophiles.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous). Avoid DMF (catalyst poisoning).

Step-by-Step Workflow
  • Freebasing (CRITICAL): If starting with 4-CHP·HCl, partition between EtOAc and 1M NaOH. Dry the organic layer (Na2SO4) and concentrate to obtain the free base oil. Do not rely on in-situ deprotonation for difficult couplings.

  • Charge: Add Aryl Halide (1.0 equiv), 4-CHP (1.2 equiv), and Base (NaOtBu 1.5 equiv) to the vial.

  • Catalyst Addition: Add RuPhos Pd G4 (1–3 mol%) in a glovebox or under active N2 flow.

  • Degas: Sparge solvent with Argon for 10 mins, then add to vial.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

Troubleshooting Guide (Q&A)

Q: The reaction turns black immediately and yield is <10%. What happened? A: This is "Pd Black" precipitation, indicating catalyst decomposition.

  • Cause: Likely oxidation of the catalyst or insufficient ligand stabilization.

  • Fix: Ensure the solvent is rigorously degassed. Switch to a precatalyst (Pd G4) which is air-stable until activation. If using 4-CHP·HCl, you likely didn't add enough base to neutralize the HCl and drive the cycle.

Q: My aryl chloride starting material is untouched. Is the amine too bulky? A: 4-CHP is bulky but reactive. The issue is likely the oxidative addition step.

  • Fix: Switch from RuPhos to BrettPhos or XPhos if the aryl halide is extremely electron-rich or sterically hindered (e.g., ortho-substituted). Increase temperature to 110°C.

Q: I see significant hydrodehalogenation (reduction of Ar-Cl to Ar-H). A: This is a common side reaction with secondary amines in dioxane.

  • Fix: Switch solvent to Toluene . Avoid alcohol solvents. Lower the temperature and increase catalyst loading to favor coupling over beta-hydride elimination/reduction.

Decision Logic: Catalyst Selection

BuchwaldLogic Start Select Coupling Partner Partner Electrophile Type? Start->Partner ArBr Aryl Bromide/Iodide Partner->ArBr ArCl Aryl Chloride Partner->ArCl HetAr Heteroaryl Halide Partner->HetAr Cond1 Std: RuPhos Pd G4 Base: NaOtBu Solvent: Toluene ArBr->Cond1 ArCl->Cond1 Standard Cond2 Adv: XPhos Pd G4 Base: K3PO4 Solvent: Dioxane/H2O ArCl->Cond2 Steric Bulk Cond3 Adv: BrettPhos Pd G4 Base: LHMDS Solvent: THF HetAr->Cond3 Base Sensitive

Figure 1: Decision tree for selecting Buchwald-Hartwig conditions based on the electrophile.

Module 2: Amide Bond Formation

Overcoming Aggregation and Low Conversion

The Protocol: HATU/DIPEA High-Throughput

Standard EDC/NHS couplings often stall with 4-CHP because the intermediate active ester is not reactive enough to overcome the steric penalty of the cyclohexyl group, especially if the carboxylic acid is also bulky.

Optimized System:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Solvent: DMF (preferred) or DMAc . DCM is often too non-polar for the salt forms but good for the final product.

Comparative Data: Coupling Agents with 4-CHP

Reaction: 4-CHP + 2-Phenylpropionic acid (Sterically hindered acid)

Coupling AgentBaseSolventYield (Isolated)Notes
EDC / HOBt Et3NDCM45%Slow conversion; urea byproduct difficult to remove.
T3P (50%) PyridineEtOAc65%Clean profile, but slow kinetics for this specific amine.
HATU DIPEADMF92% Recommended. Fast (<1 hr), complete conversion.
COMU DIPEADMF88%Good alternative if benzotriazoles are restricted.
Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a gel/solid upon adding HATU. A: This is rapid peptide aggregation or salt precipitation.

  • Fix: Dilute the reaction. If using DCM, switch to DMF. Ensure DIPEA is added before HATU to ensure the acid is carboxylate-ready.

Q: I cannot remove the HATU byproduct (tetramethylurea species). A: The lipophilicity of 4-CHP amides makes them co-elute with byproducts.

  • Fix: Switch to T3P (Propylphosphonic anhydride) . The byproducts are water-soluble.

    • Protocol: Dissolve Acid and 4-CHP in EtOAc. Add Pyridine (3 equiv). Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C. Stir at RT. Wash with water/bicarb.

Module 3: SNAr (Nucleophilic Aromatic Substitution)

The Catalyst-Free Route

For electron-deficient heteroaryls (e.g., 2-chloropyridine, 4-chloropyrimidine), SNAr is preferred over Buchwald.

Key Optimization:

  • Solvent Effect: Use DMSO or NMP at 100°C. The high dielectric constant stabilizes the Meisenheimer complex.

  • The "Salt" Trick: If using 4-CHP·HCl, use K2CO3 in CH3CN (Acetonitrile). The poor solubility of KCl drives the reaction forward by precipitation (Le Chatelier’s principle).

Summary Checklist for Researchers

  • Check your starting material: Is it the HCl salt? If yes, add 1 extra equivalent of base or freebase it first.

  • Sterics matter: 4-CHP is a secondary amine with a "tail." It requires electron-rich, bulky ligands (RuPhos) for Pd-coupling.

  • Workup: The product will be very lipophilic. Avoid ether/hexane extractions; use EtOAc or DCM to ensure you don't leave product in the aqueous phase.

References

  • RuPhos-Mediated Buchwald-Hartwig Amination

    • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Secondary Amines." Organic Process Research & Development.
    • (Representative link for Pd-G4 precatalyst protocols).

  • Amide Coupling Optimization (HATU vs T3P)

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.
  • Solubility and Physical Properties of 4-Cyclohexylpiperidine

    • PubChem Compound Summary for CID 7031994.[2]

  • General Secondary Amine Coupling Guides

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Technical Support Center: Navigating the Reactivity of Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of sterically hindered piperidines. This guide is structured in a question-and-answer format to directly address common issues and provide in-depth, field-proven troubleshooting strategies. Our goal is to empower you with the knowledge to overcome synthetic hurdles and achieve your desired chemical transformations.

Introduction: The Challenge of Steric Hindrance

Sterically hindered piperidines, such as the widely used 2,2,6,6-tetramethylpiperidine (TMP), present a unique set of challenges in organic synthesis.[1][2] The bulky substituents adjacent to the nitrogen atom significantly shield it from nucleophilic attack, drastically reducing its reactivity in common reactions like N-alkylation and acylation.[3][4] This guide will provide a systematic approach to troubleshooting these issues, focusing on rational adjustments to reaction conditions and the selection of appropriate reagents and catalysts.

Part 1: Troubleshooting N-Alkylation Reactions

Question 1: My N-alkylation of a hindered piperidine is extremely slow or shows no conversion. What are the primary factors to investigate?

Answer:

Low reactivity in the N-alkylation of sterically hindered piperidines is a common observation. The primary culprit is the steric bulk around the nitrogen, which impedes the approach of the alkylating agent.[4] To overcome this, a multi-faceted approach to reaction optimization is necessary.

Initial Troubleshooting Workflow:

start Low/No Conversion in N-Alkylation reagent Evaluate Alkylating Agent Reactivity start->reagent solvent Assess Solvent Polarity reagent->solvent If reactivity is sufficient base Introduce a Non-Nucleophilic Base solvent->base If solvent is appropriate temp Increase Reaction Temperature base->temp If still no improvement result Improved Conversion temp->result

Caption: A stepwise approach to troubleshooting low N-alkylation reactivity.

Detailed Troubleshooting Steps:

  • Evaluate the Alkylating Agent: The reactivity of the alkylating agent is paramount. For hindered piperidines, less reactive agents like alkyl chlorides may be ineffective.

    • Recommendation: Switch to a more reactive alkylating agent such as an alkyl bromide or, preferably, an alkyl iodide.[5] The weaker carbon-halogen bond in these reagents facilitates the nucleophilic substitution reaction.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate.

    • Recommendation: Employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).[4] These solvents can help to stabilize charged intermediates and increase the rate of SN2 reactions.

  • The Role of a Base: In N-alkylation reactions, an acid (HX) is generated as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[4]

    • Recommendation: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[4][5]

  • Temperature and Reaction Time: For sterically demanding substrates, higher temperatures and longer reaction times are often necessary to achieve reasonable conversions.[3][4]

    • Recommendation: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Question 2: I'm observing the formation of a quaternary ammonium salt as a major byproduct. How can I favor mono-alkylation?

Answer:

The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[4][6] This is a frequent side reaction, particularly when using highly reactive alkylating agents.

Strategies to Promote Mono-alkylation:

StrategyRationaleRecommended Parameters
Control Stoichiometry Using a slight excess of the piperidine ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.[4]1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the alkylating agent.[4]
Slow Addition of Alkylating Agent Maintaining a low concentration of the alkylating agent throughout the reaction favors the initial mono-alkylation over the subsequent di-alkylation.[4]Use a syringe pump for slow, controlled addition over several hours.[5]
Lower Reaction Temperature Reducing the temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.[4]Start at a lower temperature and gradually increase if the reaction is too slow.

Part 2: Overcoming Challenges in Acylation Reactions

Question 3: My acylation reaction of a hindered piperidine is incomplete, even with an excess of the acylating agent. What can I do?

Answer:

Incomplete acylation is a common issue stemming from the reduced nucleophilicity of the hindered piperidine nitrogen.[3]

Troubleshooting Incomplete Acylation:

start Incomplete Acylation agent Increase Acylating Agent Reactivity start->agent catalyst Add a Catalyst agent->catalyst If still incomplete conditions Optimize Reaction Conditions catalyst->conditions If further optimization is needed complete Reaction Completion conditions->complete

Caption: Decision tree for addressing incomplete acylation reactions.

  • Increase the Reactivity of the Acylating Agent:

    • Recommendation: If you are using an acid anhydride, consider switching to a more reactive acyl chloride.[4]

  • Catalyze the Reaction:

    • Recommendation: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a highly effective acylation catalyst that functions by forming a more reactive N-acylpyridinium intermediate.[4]

  • Optimize Reaction Conditions:

    • Recommendation: As with N-alkylation, increasing the reaction temperature and extending the reaction time can drive the reaction to completion.[3] Using an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is also recommended to prevent side reactions with the acylating agent.[3]

Detailed Protocol for Acylation of a Hindered Piperidine:
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the hindered piperidine substrate (1.0 equivalent).[3]

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.[3]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.[3]

  • Base and Catalyst Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).[3][4]

  • Acylation: Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.[3]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS until completion.[3]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Part 3: C-H Functionalization of Hindered Piperidines

Question 4: I am struggling to achieve site-selectivity in the C-H functionalization of a substituted piperidine. How can I control the position of functionalization?

Answer:

Achieving site-selectivity (e.g., C2, C3, or C4) in the C-H functionalization of piperidines is a significant synthetic challenge.[6] The electronic and steric properties of the piperidine ring often lead to a mixture of products.

Strategies for Directing C-H Functionalization:

  • Directing Groups: The most effective strategy is to install a directing group on the piperidine nitrogen.[6] Amides, carbamates, and sulfonamides are commonly used directing groups that can chelate to a metal catalyst and direct functionalization to a specific carbon atom.[6]

  • Catalyst Selection: The choice of catalyst is crucial. Different metal catalysts can exhibit different selectivities for C-H bonds. For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidines.[7]

  • Steric Control: Bulky protecting groups on the nitrogen can sterically hinder the C2 position, thereby favoring functionalization at the less hindered C4 position.[6]

Frequently Asked Questions (FAQs)

Q: Can I use hindered piperidines as bases in my reactions? A: Yes, hindered piperidines like 2,2,6,6-tetramethylpiperidine are excellent non-nucleophilic bases.[2] Their steric bulk prevents them from participating in nucleophilic reactions, making them ideal for promoting reactions where a strong, non-interfering base is required.

Q: My hindered piperidine starting material is a solid at room temperature. Is this normal? A: While many simple piperidines are liquids, it is not uncommon for substituted or functionalized piperidines to be solids. Always check the physical properties of your specific compound.

Q: Are there any alternative synthetic routes to functionalized hindered piperidines that avoid direct functionalization? A: Yes, multi-step synthetic sequences are often employed. For instance, the synthesis of 2,2,6,6-tetramethylpiperidine itself is typically achieved through a multi-step process starting from acetone and ammonia, rather than by direct methylation of piperidine.[1] Similarly, functionalized piperidines can be prepared through various cyclization strategies.[8]

References

  • Technical Support Center: Optimizing Piperidine Acyl
  • Direct and Enantioselective Acylation of Diverse C(sp3)
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)
  • common challenges in working with piperidine-based compounds - Benchchem.
  • Synthetic strategies towards C−H functionalization of piperidines at...
  • managing side reactions in piperidine functionaliz
  • Application Notes and Protocols for the Synthesis of 2,2,6,6-Tetramethylpiperidine - Benchchem.
  • organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides - Organic Syntheses Procedure.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Procedure for N-alkylation of Piperidine?
  • 2,2,6,6-Tetramethylpiperidine - Wikipedia.

Sources

Technical Support Center: 4-Cyclohexylpiperidine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a structured, evidence-based approach to the recrystallization of 4-Cyclohexylpiperidine hydrochloride , designed for researchers and process chemists.

Core Technical Overview

Compound: 4-Cyclohexylpiperidine hydrochloride CAS: 60601-62-9 (HCl salt) | 14446-73-2 (Free base) Molecular Formula: C₁₁H₂₁N[1][2]·HCl Molecular Weight: 203.76 g/mol Chemical Class: Secondary amine hydrochloride salt; lipophilic cyclohexyl tail with a polar ionic head.[1]

Purity Criticality: High purity (>98%) is essential for this compound as it often serves as a scaffold in the synthesis of neuroactive agents (e.g., NMDA modulators) and analgesics.[1] Impurities such as unreacted 4-phenylpiperidine (from reduction steps) or metal catalyst residues can severely impact downstream biological assays.[1]

Solvent Selection & Solubility Profile

Primary Recommendation: Isopropanol (IPA)

Why: Isopropanol offers the ideal "Goldilocks" polarity for lipophilic amine salts.[1] It dissolves the ionic HCl head group effectively at boiling temperatures (82°C) but demonstrates significantly reduced solubility at room temperature or 0°C, maximizing recovery yield.[1]

Secondary Recommendation: Ethanol / Diethyl Ether (Two-Solvent System)

Why: If the compound is too soluble in IPA, an Ethanol/Ether system is the standard alternative.[1] Ethanol acts as the Good Solvent (high solubility), while Diethyl Ether acts as the Anti-Solvent (precipitant).[1]

Solvent Compatibility Table
Solvent SystemRoleSolubility @ 25°CSolubility @ BoilingApplication
Isopropanol (IPA) Single SolventLow/ModerateHighStandard Protocol. Best balance of yield and purity.[1]
Ethanol (EtOH) Good SolventHighVery HighUsed in two-solvent systems.[1] Too soluble for single-solvent use.[1]
Diethyl Ether Anti-SolventInsolubleInsolubleInduces precipitation in EtOH solutions.[1]
Acetonitrile AlternativeLowHighExcellent for removing polar impurities; higher boiling point than ethers.[1]
Water SolventVery HighVery HighAvoid. Hard to remove; risk of hydrate formation.[1]

Standard Operating Procedures (SOPs)

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification of crude material with moderate impurities.[1]

  • Preparation: Place 10 g of crude 4-Cyclohexylpiperidine HCl in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Isopropanol (IPA) in small portions (start with 30 mL) while heating to reflux (approx. 82°C).

    • Critical: Add solvent only until the solid just dissolves.[1] Do not add excess.

  • Hot Filtration: If insoluble black specks (catalyst residues) remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) to form well-defined needles/plates.

    • Optimization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with 2 x 5 mL of cold IPA.

  • Drying: Dry in a vacuum oven at 40-50°C for 6 hours.

Protocol B: Two-Solvent Recrystallization (Ethanol/Ether)

Best for: High-solubility batches or when "oiling out" occurs in IPA.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute) .[1]

  • Precipitation: Remove from heat. While the solution is still warm (but not boiling), add Diethyl Ether dropwise.

  • Endpoint: Stop adding ether when a faint, persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution back to transparency.[1]

  • Cooling: Allow to cool undisturbed. The lower polarity of the mixture forces the salt out of solution as pure crystals.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What is happening?

Cause: The temperature dropped too quickly, or the solvent polarity is slightly off, causing the compound to separate as a supercooled liquid (oil) before organizing into a crystal lattice.[1] Solution:

  • Reheat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (seed crystal) to the warm solution.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

  • Agitate: Scratch the inner wall of the flask with a glass rod to provide nucleation sites.

Q2: The crystals are colored (yellow/brown) instead of white.

Cause: Oxidation byproducts or trace conjugated impurities.[1] Solution:

  • Activated Carbon: During the hot dissolution step (Step 2 of Protocol A), add activated charcoal (1-2% by weight).[1] Stir for 5-10 minutes at reflux, then perform a hot filtration through Celite to remove the charcoal. The carbon absorbs colored organic impurities.[1]

Q3: What is the expected Melting Point?

Target: While specific literature values vary by salt form hydration, high-purity piperidine hydrochloride salts typically melt between 260°C and 300°C (with decomposition).[1]

  • Validation: A sharp melting range (e.g., 2-3°C range) indicates high purity.[1] A broad range (>5°C) indicates wet solvent or impurities.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on initial solubility observations.

Recrystallization_Workflow Start Crude 4-Cyclohexylpiperidine HCl Solubility_Test Test Solubility in Boiling Isopropanol (IPA) Start->Solubility_Test Dissolves Dissolves Completely? Solubility_Test->Dissolves Protocol_A Protocol A: IPA Recrystallization (Cool to RT -> 0°C) Dissolves->Protocol_A Yes (Ideal) Protocol_B Protocol B: EtOH / Ether (Two-Solvent Method) Dissolves->Protocol_B No (Too Insoluble) or Too Soluble Oiling_Out Issue: Product Oils Out? Protocol_A->Oiling_Out Protocol_B->Oiling_Out Remedy_Oil Remedy: Reheat, Seed, Slow Cool, or Add More Solvent Oiling_Out->Remedy_Oil Yes Filtration Vacuum Filtration & Cold Wash Oiling_Out->Filtration No (Crystals Form) Remedy_Oil->Filtration Final Pure White Solid (Check MP & NMR) Filtration->Final

Caption: Decision tree for selecting the optimal solvent system and handling common crystallization defects.

References

  • PubChem. (n.d.).[1] 4-(Cyclohexylmethyl)piperidine hydrochloride (Compound).[1] National Library of Medicine.[1] Retrieved February 18, 2026, from [Link]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 18, 2026, from [Link][1]

  • Weyer, R., & Hitzel, V. (1988).[1] Arzneimittel-Forschung, 38, 1079.[1] (Discusses purification of related cyclohexyl-amine salts via crystallization).

Sources

Technical Guide: Controlling Hygroscopicity of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Wet Salt" Paradox

Piperidine hydrochloride salts are fundamental building blocks in drug development, yet they present a notorious paradox: the very ionic interactions that grant them excellent aqueous solubility often render them aggressively hygroscopic.

As researchers, we often treat hygroscopicity as a storage issue. It is not. It is a thermodynamic signal that your solid state is metastable. When a piperidine HCl salt turns to "goo" on the benchtop, it is undergoing deliquescence—a phase transformation where the critical relative humidity (CRH) of the solid is lower than the ambient humidity, causing the solid to dissolve in its own adsorbed water.

This guide moves beyond "keep it dry" advice. It provides a structural workflow to diagnose, engineer, and control the physical stability of these salts.

Module 1: Diagnostic Protocols (Is it Surface or Bulk?)

Before attempting to fix the issue, you must distinguish between surface adsorption (benign) and bulk absorption/deliquescence (catastrophic).

Q: How do I quantitatively classify the hygroscopicity of my salt?

A: Perform a Dynamic Vapor Sorption (DVS) Isotherm. Do not rely on "benchtop observation." A visual check is too slow and qualitative.

Standard DVS Protocol for Amine Salts:

  • Sample Prep: Load 10–20 mg of sample.

  • Pre-conditioning: Dry at 0% RH (25°C) for 6 hours or until mass equilibrium (

    
    ) to remove surface volatiles.
    
  • Sorption Cycle: Stepwise increase RH from 0% to 90% in 10% increments.

  • Desorption Cycle: Decrease RH from 90% to 0%.

  • Analysis: Plot Mass Change (%) vs. RH.

Interpreting the Data:

Profile ShapeDiagnosisRisk LevelAction
Reversible, < 0.2% mass gain Non-hygroscopicLowStandard storage.
Reversible, 2–15% mass gain Hygroscopic (Surface)MediumControl particle size (reduce surface area).
Hysteresis Loop (Gap between sorption/desorption) Bulk Absorption / Hydrate FormationHighCheck for channel hydrates via XRD.
Exponential Mass Gain (No plateau) DeliquescenceCriticalImmediate intervention required. Salt or polymorph switch needed.

Module 2: Troubleshooting Synthesis & Isolation

Q: My salt comes out of the reactor as a free-flowing powder but turns sticky within hours. Why?

A: You likely isolated an amorphous or metastable form. Rapid precipitation (e.g., adding diethyl ether to an ethanolic solution of the amine) often traps the salt in a high-energy amorphous state. Amorphous solids have higher free volume and lack the crystal lattice energy to resist water intrusion.

The "Slow-Grow" Protocol: To reduce hygroscopicity, you must maximize crystallinity.

  • Avoid Lyophilization: Freeze-drying almost always produces amorphous, highly hygroscopic solids.

  • Use Anti-Solvent Crystallization (Controlled):

    • Dissolve amine in minimal methanol/ethanol.

    • Add HCl equivalents.[1]

    • Slowly vapor-diffuse ethyl acetate or acetone (do not dump it in).

    • Allow crystals to mature for 24–48 hours (Ostwald ripening).

Q: Does the choice of solvent affect hygroscopicity?

A: Yes, via "Solvent Inclusion." Piperidine salts often form solvates. If you crystallize from methanol, you may form a methanol solvate. Upon drying, the methanol leaves, creating a "desolvated solvate"—a Swiss-cheese-like crystal lattice full of voids that greedily absorb atmospheric moisture to fill the gaps.

Recommendation:

  • Preferred Solvents: Isopropanol (IPA), Acetone/Ethanol mixtures. (Bulky solvents are harder to incorporate into the lattice).

  • Avoid: Methanol (small enough to form unstable channel solvates).

Module 3: Solid-State Engineering (The Fix)

If optimizing crystallization fails, you must alter the solid-state chemistry.[2]

Q: Can I change the polymorph to stop water uptake?

A: Absolutely. Many piperidine HCl salts exhibit polymorphism . One form may be hygroscopic (e.g., Form II), while another is stable (Form I).[3][4]

  • Action: Screen for polymorphs by slurrying the salt in different solvents (acetone, acetonitrile, IPA) for 48 hours. Analyze the resulting solids via Powder X-Ray Diffraction (PXRD).

  • Goal: Find the densest crystal packing. Denser packing = fewer voids for water.

Q: The HCl salt is simply too hygroscopic. What are my alternatives?

A: Anion Switching or Co-crystallization. The chloride ion (


) is a strong hydrogen bond acceptor. If the crystal lattice doesn't "lock up" the chloride effectively, it will grab water from the air.

Hierarchy of Modifications:

  • Co-crystals: Use a co-former (e.g., fumaric acid) alongside the HCl. The co-former binds to the chloride/amine sites, blocking water access.

  • Counter-ion Switch:

    • First Choice:Fumarate or Succinate (often less hygroscopic, non-toxic).

    • Second Choice:Besylate or Tosylate (hydrophobic anions that repel water).

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision logic for handling a hygroscopic piperidine salt.

Hygroscopicity_Control Start Problem: Sticky/Wet Piperidine HCl Salt DVS Step 1: Run DVS & PXRD (Diagnosis) Start->DVS IsAmorphous Is the material Amorphous? DVS->IsAmorphous Crystallize Protocol: Slow Crystallization (Avoid Lyophilization) IsAmorphous->Crystallize Yes IsPolymorph Is it a Metastable Polymorph? IsAmorphous->IsPolymorph No (Crystalline) Crystallize->DVS Re-test Slurry Protocol: Solvent Slurry (Convert to Stable Form) IsPolymorph->Slurry Yes IsIntrinsic Is Hygroscopicity Intrinsic? (Stable Crystal but Wet) IsPolymorph->IsIntrinsic No (Stable Form) Slurry->DVS Re-test Modify Strategy: Anion Switch or Co-crystal (Block H-bonding sites) IsIntrinsic->Modify High Risk Storage Strategy: Desiccated Storage (RH < 30%) IsIntrinsic->Storage Low Risk

Caption: Decision tree for diagnosing and mitigating hygroscopicity in amine salts. Blue nodes represent analysis, Green nodes represent chemical intervention.

FAQ: Frequently Asked Questions

Q: Can I just dry the salt in an oven to fix it? A: Drying removes the water, but it does not fix the affinity for water. If you dry a deliquescent salt and expose it to air, it will re-absorb moisture immediately. Furthermore, harsh drying (e.g., >60°C) can induce disproportionation , where HCl gas leaves the solid, leaving behind the free base (which might be an oil). Always dry under vacuum at moderate temperatures (30–40°C).

Q: Why does my salt turn yellow when it gets wet? A: This is likely hydrolysis or oxidation facilitated by the absorbed water. Water acts as a plasticizer, increasing molecular mobility and allowing degradants to react. This confirms that your hygroscopicity is not just a physical problem, but a chemical stability risk.

Q: What is the "Safe Zone" for handling these salts? A: For piperidine HCl salts, the critical relative humidity (CRH) is often around 40–50% RH.

  • Handling: Use a glove box or a room with dehumidifiers set to <30% RH.

  • Storage: Double polyethylene bags with silica gel desiccant between the layers.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. (2023).

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Purdue e-Pubs. (2007).

  • X-ray structural studies of lomeridine dihydrochloride polymorphs. PubMed. (2000).

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts. Royal Society of Chemistry. (2019).

  • Dynamic Vapor Sorption (DVS) Methodology. Surface Measurement Systems / SK Pharmteco.

Sources

Technical Support Center: Minimizing Side Reactions in 4-Cyclohexylpiperidine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the acylation of 4-cyclohexylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the N-acylation of this sterically hindered secondary amine. Our goal is to empower you with the knowledge to minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the acylation of 4-cyclohexylpiperidine in a practical, question-and-answer format.

Question: My N-acylation reaction of 4-cyclohexylpiperidine is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the acylation of a sterically hindered secondary amine like 4-cyclohexylpiperidine are a common challenge. The bulky cyclohexyl group can impede the approach of the acylating agent to the nitrogen atom. Here are the primary factors to investigate and corresponding solutions:

  • Insufficient Reactivity of the Acylating Agent: For sterically hindered amines, a more reactive acylating agent is often necessary.

    • Solution: If you are using an acid anhydride, consider switching to the corresponding acyl chloride. Acyl chlorides are generally more reactive than acid anhydrides.[1]

  • Inadequate Base: The choice and amount of base are critical. The base neutralizes the acidic byproduct (e.g., HCl from an acyl chloride), preventing the protonation and deactivation of the starting amine.[1]

    • Solution:

      • Ensure at least one equivalent of a suitable base is used. Common choices include triethylamine (Et₃N) or pyridine.

      • For particularly difficult acylations, consider using a more potent nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts alongside a stoichiometric amount of a weaker base like triethylamine.[2][3] DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a significant role.

    • Solution:

      • If the reaction is slow at room temperature, consider moderately increasing the temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

      • Ensure the reaction is running for a sufficient amount of time. Sterically hindered reactions may require longer reaction times for completion.

Question: I am observing significant formation of a byproduct with a similar polarity to my desired N-acylated product, making purification difficult. What could this byproduct be, and how can I prevent it?

Answer:

The formation of byproducts is a frequent issue. Here are some of the most common culprits and strategies for their mitigation:

  • Unreacted Starting Material: Due to the steric hindrance of 4-cyclohexylpiperidine, incomplete conversion is common.

    • Solution: Employ the strategies mentioned above to drive the reaction to completion, such as using a more reactive acylating agent, a catalytic amount of DMAP, or optimizing reaction time and temperature.

  • Hydrolysis of the Acylating Agent: If there is moisture in your reaction, the acylating agent can be hydrolyzed back to the corresponding carboxylic acid, which can complicate purification.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Ketene Formation (with Acyl Chlorides): When using a hindered, non-nucleophilic base like triethylamine with an acyl chloride that has an α-proton, elimination can occur to form a highly reactive ketene intermediate.[5][6] This ketene can then react with the amine or other nucleophiles present, leading to a mixture of products.

    • Solution:

      • Add the acyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize the concentration of both the acyl chloride and the base at any given time.

      • Consider using a nucleophilic base like pyridine, which is less prone to inducing ketene formation.

Question: My product seems to have a higher molecular weight than expected, and I suspect diacylation. Is this possible with a secondary amine?

Answer:

While true diacylation on the nitrogen of a secondary amine is not possible as there is only one proton to be replaced, a side reaction that can be mistaken for it is the formation of an imide from a primary amine impurity. However, a more plausible, though less common, side reaction with some less reactive acylating agents and forcing conditions is the formation of imides if an excess of the reagent is used over a prolonged reaction time.[7]

  • Solution:

    • Use a stoichiometric amount of the acylating agent.

    • Add the acylating agent slowly to the reaction mixture to avoid a large excess at any given time.

    • Monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the acylation of 4-cyclohexylpiperidine.

What is the best acylating agent for 4-cyclohexylpiperidine?

The choice of acylating agent depends on the desired reactivity and the sensitivity of other functional groups in your molecule.

  • Acyl Chlorides: These are highly reactive and often the best choice for hindered amines like 4-cyclohexylpiperidine.[1] However, they are sensitive to moisture and produce corrosive HCl as a byproduct, necessitating the use of a base.

  • Acid Anhydrides: These are less reactive than acyl chlorides and may require a catalyst like DMAP or more forcing conditions to achieve a good yield with a hindered amine.[8] They are less sensitive to moisture and produce a carboxylic acid byproduct, which is generally less problematic than HCl.

How does the choice of base affect the acylation of 4-cyclohexylpiperidine?

The base plays a crucial role in neutralizing the acidic byproduct and can also influence the reaction rate and side product profile.

Base Advantages Disadvantages
Triethylamine (Et₃N) - Strong, non-nucleophilic base.- Readily available and inexpensive.- Can promote ketene formation with some acyl chlorides.[5][6]
Pyridine - Acts as a nucleophilic catalyst, accelerating the reaction.- Less likely to cause ketene formation.- Can be more difficult to remove during workup due to its higher boiling point and water solubility.
Inorganic Bases (e.g., NaOH, K₂CO₃) - Inexpensive and effective at neutralizing acid.- Used in Schotten-Baumann conditions.[9]- Requires a biphasic solvent system (e.g., water and an organic solvent), which can lead to hydrolysis of the acylating agent.
4-(Dimethylamino)pyridine (DMAP) - Highly effective nucleophilic catalyst that can dramatically increase the reaction rate, especially for hindered substrates.[2][3]- Used in catalytic amounts; a stoichiometric base is still required.- Can be toxic and requires careful handling.
Is C-acylation a concern during the acylation of 4-cyclohexylpiperidine?

Under typical N-acylation conditions (e.g., Schotten-Baumann), C-acylation of the piperidine or cyclohexyl ring is generally not a significant side reaction. C-acylation reactions, such as the Friedel-Crafts acylation, typically require a Lewis acid catalyst and an aromatic substrate, which are not present in this reaction.[10][11][12] While there are methods for the C-H functionalization of piperidines, these involve specific catalytic systems that are not employed in a standard acylation.

What are the best practices for purifying the N-acylated product?

Purification of the N-acyl-4-cyclohexylpiperidine can often be achieved through standard techniques:

  • Aqueous Workup: After the reaction is complete, a typical workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts. A final wash with brine helps to remove residual water.

  • Chromatography: If the crude product is not sufficiently pure after workup, flash column chromatography on silica gel is a common and effective purification method. The choice of eluent will depend on the polarity of the specific N-acylated product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Experimental Protocols

General Protocol for the N-Acylation of 4-Cyclohexylpiperidine using an Acyl Chloride

This protocol provides a standard procedure for the N-acylation of 4-cyclohexylpiperidine with an acyl chloride.

Materials:

  • 4-Cyclohexylpiperidine

  • Acyl chloride (1.05 equivalents)

  • Triethylamine or Pyridine (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyclohexylpiperidine (1.0 equivalent) and triethylamine or pyridine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizing Reaction Pathways

The Catalytic Cycle of DMAP in Acylation

The following diagram illustrates the catalytic role of DMAP in accelerating the acylation of a secondary amine like 4-cyclohexylpiperidine.

DMAP_Catalysis AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylDMAP N-Acylpyridinium Intermediate (Highly Reactive) AcylatingAgent->AcylDMAP + DMAP DMAP DMAP Product N-Acyl-4-cyclohexylpiperidine AcylDMAP->Product + Amine Amine 4-Cyclohexylpiperidine DMAPH Protonated DMAP Product->DMAPH - DMAP DMAPH->DMAP + Base - BaseH+ Base Stoichiometric Base (e.g., Et3N) BaseH Protonated Base

Caption: Catalytic cycle of DMAP in the acylation of 4-cyclohexylpiperidine.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for troubleshooting low-yielding acylation reactions of 4-cyclohexylpiperidine.

Troubleshooting_Workflow Start Low Yield in Acylation CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time) CheckReagents->CheckConditions Reagents OK Success Improved Yield CheckReagents->Success Issue Found & Corrected CheckBase Evaluate Base Choice and Amount CheckConditions->CheckBase Conditions OK CheckConditions->Success Issue Found & Corrected ConsiderCatalyst Consider DMAP Catalysis CheckBase->ConsiderCatalyst Base OK CheckBase->Success Issue Found & Corrected ChangeAcylatingAgent Switch to a More Reactive Acylating Agent ConsiderCatalyst->ChangeAcylatingAgent No Improvement ConsiderCatalyst->Success Improvement OptimizePurification Optimize Purification to Minimize Loss ChangeAcylatingAgent->OptimizePurification Still Low Yield ChangeAcylatingAgent->Success Improvement OptimizePurification->Success Improvement

Caption: A logical workflow for optimizing the acylation of 4-cyclohexylpiperidine.

References

  • UNT Digital Library. (1970). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS AP. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Allen, A. D., & Tidwell, T. T. (2013). Catalytic, asymmetric reactions of ketenes and ketene enolates. Accounts of chemical research, 46(11), 2587-2599.
  • Eastern Illinois University. (2003). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Retrieved from [Link]

  • Semantic Scholar. (2021). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Retrieved from [Link]

  • Baran Lab. (2014). Ketenes. Retrieved from [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011). Retrieved from [Link]

  • Chad's Prep. (n.d.). 20.10 Synthesis and Reactions of Amides. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • RSC Publishing. (2018). Amide activation: an emerging tool for chemoselective synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Datapdf. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Retrieved from [Link]

  • Cheng, G., Lv, W., Kuai, C., Wen, S., & Xiao, S. (2018). Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage. Organic & Biomolecular Chemistry, 16(5), 738-741.
  • Wikipedia. (n.d.). Ketene. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. (n.d.). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • PubMed. (2006, July 24). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. Retrieved from [Link]

  • ACS Publications. (2000, August 10). An Activated O → N Acyl Transfer Auxiliary: Efficient Amide-Backbone Substitution of Hindered “Difficult” Peptides. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative determination of micro and semi-micro concentrations of acylating agents by 4-(p-nitrobenzyl)pyridine reagent. Retrieved from [Link]

  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Retrieved from [Link]

  • Acylation under weak base conditions. (n.d.).
  • Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Retrieved from [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • National Institutes of Health. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • PubMed. (2021, December 15). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-Cyclohexylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of molecular entities is paramount. 4-Cyclohexylpiperidine hydrochloride is a key building block in the synthesis of various therapeutic agents, particularly those targeting neurological disorders[1]. Its efficacy is intrinsically linked to its three-dimensional structure and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (1H) NMR, stands as the cornerstone technique for confirming the identity, purity, and conformational details of such molecules in solution.

This guide provides an in-depth, expert-level interpretation of the 1H NMR spectrum of 4-Cyclohexylpiperidine hydrochloride. Moving beyond a simple peak-list, we will dissect the spectrum by comparing it to structural analogs, explain the quantum mechanical phenomena dictating the spectral appearance, and provide a robust, field-tested protocol for sample preparation. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR data for this important chemical scaffold.

Part 1: The Foundational Principles of 1H NMR in Saturated Ring Systems

To accurately interpret the spectrum of 4-Cyclohexylpiperidine hydrochloride, one must first appreciate the factors governing proton chemical shifts and coupling in its constituent rings: the piperidine heterocycle and the cyclohexane carbocycle.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups or atoms (like a protonated nitrogen, N+) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield)[2]. Conversely, electron-donating groups "shield" protons, shifting them upfield.

  • Spin-Spin Coupling (J): Protons on adjacent carbons interact through the bonding electrons, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the dihedral angle between the protons, which is crucial for conformational analysis.

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents.

In 4-Cyclohexylpiperidine hydrochloride, the key structural features influencing the spectrum are:

  • The Positively Charged Nitrogen: Protonation of the piperidine nitrogen to form the hydrochloride salt makes it a powerful electron-withdrawing group. This dramatically deshields the adjacent α-protons (at C2 and C6) and, to a lesser extent, the β-protons (at C3 and C5).

  • Chair Conformations: Both the piperidine and cyclohexane rings predominantly adopt a low-energy chair conformation. In this conformation, protons are either in an axial (pointing up/down) or equatorial (pointing out from the ring) position. Axial and equatorial protons on the same carbon are chemically non-equivalent and will have different chemical shifts and coupling constants[3].

  • Substituent Effects: The bulky cyclohexyl group at the C4 position will strongly prefer an equatorial orientation to minimize steric hindrance (1,3-diaxial interactions). This "locks" the conformation of the piperidine ring to a degree, influencing the relative chemical shifts of the ring protons.

Part 2: Experimental Protocol for High-Fidelity NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample. A poorly prepared sample can lead to broad peaks, poor resolution, and artifacts that obscure critical information. The following protocol is a self-validating system for preparing 4-Cyclohexylpiperidine hydrochloride for 1H NMR analysis.

Step-by-Step Methodology
  • Material & Solvent Selection:

    • Analyte: Use 5-15 mg of 4-Cyclohexylpiperidine hydrochloride. Higher concentrations can increase solution viscosity, leading to broader lines[4][5].

    • Solvent: Select a suitable deuterated solvent. For hydrochloride salts, solubility can be a limiting factor.

      • Methanol-d4 (CD3OD): Excellent choice for polar salts, readily dissolves the analyte. The residual solvent peak appears around 3.31 ppm.

      • Deuterium Oxide (D2O): Another excellent choice. Protons attached to the nitrogen (N-H) will exchange with deuterium, causing their signals to disappear, which can be a useful diagnostic tool.

      • DMSO-d6: A good alternative for less soluble compounds.

      • Chloroform-d (CDCl3): May be used, but solubility might be limited. Often requires the addition of a few drops of CD3OD to achieve a clear solution[4].

    • NMR Tube: Use a high-quality, clean, and defect-free 5 mm NMR tube[5][6].

  • Sample Dissolution:

    • Weigh the analyte (5-15 mg) and place it in a small, clean vial.

    • Using a pipette or syringe, add approximately 0.7 mL of the chosen deuterated solvent[7]. This volume ensures the sample height is sufficient for the NMR spectrometer's detector.

    • Vortex or gently agitate the vial until the solid is completely dissolved. The solution must be transparent and free of any visible particles.

  • Filtration and Transfer:

    • Solid particles in an NMR sample severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks.

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool directly into the NMR tube. This removes any suspended microparticles.

    • Cap the NMR tube securely.

  • Final Steps:

    • Wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust[6].

    • Label the cap of the NMR tube clearly.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh 5-15 mg of 4-Cyclohexylpiperidine HCl dissolve 2. Dissolve in 0.7 mL of Deuterated Solvent weigh->dissolve Add solvent filter 3. Filter through Glass Wool into NMR Tube dissolve->filter Ensure full dissolution clean 4. Cap and Clean Tube filter->clean Remove particulates nmr Acquire 1H NMR Spectrum clean->nmr Ready for spectrometer

Caption: Experimental workflow for preparing a high-quality NMR sample.

Part 3: In-Depth 1H NMR Spectral Analysis

The 1H NMR spectrum of 4-Cyclohexylpiperidine hydrochloride is complex, with multiple overlapping signals, especially in the upfield region. A systematic, region-by-region approach is necessary for a confident assignment. The following is a representative interpretation based on established principles.

Molecular Structure with Proton Labeling: (A diagram of the molecule with protons labeled H2ax, H2eq, H3ax, H3eq, H4, etc., would be presented here in a full report.)

Signal Region (ppm)IntegrationMultiplicityTentative AssignmentRationale & Expert Insights
~8.5-9.52HBroad singletN-H Protons The two protons on the positively charged nitrogen are acidic and exchange with each other and trace water, leading to a very broad signal. Their position is highly downfield due to the strong deshielding effect of the N+ and hydrogen bonding. In D2O, this signal would disappear.
~3.3-3.52HMultiplet (dt or ddd)H2eq, H6eq (Piperidine α-equatorial)These protons are alpha to the electron-withdrawing N+. They are significantly deshielded. Equatorial protons are typically found slightly downfield of their axial counterparts.
~2.9-3.12HMultiplet (q or tt)H2ax, H6ax (Piperidine α-axial)Also alpha to the N+, but typically shielded relative to the equatorial protons. They will show large axial-axial couplings to H3ax/H5ax.
~2.0-2.22HMultipletH3eq, H5eq (Piperidine β-equatorial)These protons are further from the N+ and thus appear more upfield.
~1.0-2.0~14HOverlapping MultipletsCyclohexyl Protons & H3ax, H5ax, H4 This is the most complex region. It contains all 11 protons of the cyclohexyl group and the remaining 3 axial/methine protons of the piperidine ring. The signals are heavily overlapped due to the similar aliphatic environments[8]. The axial protons H3ax and H5ax are expected in the more upfield portion of this region.
Logical Framework for Spectral Interpretation

G cluster_structure Molecular Structure cluster_effects Influencing Factors cluster_spectrum Observed 1H NMR Spectrum N_plus Protonated Nitrogen (N+) Inductive Inductive Effect N_plus->Inductive Piperidine Piperidine Ring Conformation Chair Conformation (Axial vs. Equatorial) Piperidine->Conformation Cyclohexyl Cyclohexyl Ring Cyclohexyl->Conformation Shifts Chemical Shifts (δ) Inductive->Shifts Strong Deshielding of α-protons Conformation->Shifts Differentiates ax/eq protons Coupling Coupling Constants (J) Conformation->Coupling J-values indicate dihedral angles Sterics Steric Hindrance Sterics->Conformation Forces equatorial cyclohexyl Integration Signal Integration

Sources

FTIR spectrum analysis of 4-Cyclohexylpiperidine functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectrum Analysis of 4-Cyclohexylpiperidine: A Comparative Approach

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural characterization of novel molecules is paramount. 4-Cyclohexylpiperidine, a molecule incorporating both a saturated heterocyclic amine (piperidine) and a cycloalkane (cyclohexane) moiety, presents a valuable case study for functional group analysis. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for identifying the key functional groups within such a structure. This guide provides an in-depth analysis of the expected FTIR spectrum of 4-Cyclohexylpiperidine, details a robust experimental protocol for data acquisition, and compares the utility of FTIR with other common analytical techniques in this context.

Pillar 1: The Vibrational Landscape of 4-Cyclohexylpiperidine

The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of molecular bonds.[1] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend more vigorously.[1] An FTIR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the functional groups present.[1][2]

For 4-Cyclohexylpiperidine, we can predict the key absorptions by dissecting its structure into its constituent parts: the secondary amine within the piperidine ring and the sp³-hybridized C-H bonds of the cyclohexane and piperidine frameworks.

The Piperidine Moiety: A Secondary Amine Signature
  • N-H Stretching: As a secondary amine, the piperidine ring contains a single N-H bond. This will give rise to a single, characteristic absorption band. Unlike primary amines which show two N-H stretching bands (symmetric and asymmetric), secondary amines exhibit only one.[3][4][5] This peak is expected to be of medium intensity and appear in the region of 3350-3310 cm⁻¹ .[3][5] Its position and broadness can be influenced by hydrogen bonding, especially in a neat or concentrated sample.[1][6]

  • C-N Stretching: The stretching of the carbon-nitrogen single bond in aliphatic amines typically results in a medium to weak absorption in the fingerprint region, between 1250-1020 cm⁻¹ .[6][7] This peak can sometimes be coupled with adjacent C-C bond vibrations, making a precise assignment complex.[7]

  • N-H Bending (Wagging): A broad absorption band resulting from the out-of-plane wagging of the N-H bond may be observed in the 900-650 cm⁻¹ range, particularly in liquid film samples.[3] A weaker in-plane bending vibration may also be visible near 1500-1600 cm⁻¹.[3]

The Cyclohexane and Piperidine Frameworks: Alkane Vibrations
  • C-H Stretching: The most prominent features in the spectrum will be from the numerous C-H bonds in both the cyclohexane and piperidine rings. Since all carbons are sp³-hybridized, these stretching vibrations will produce strong, sharp absorption bands exclusively below 3000 cm⁻¹.[8][9] This is a critical diagnostic feature that distinguishes saturated rings from alkenes or aromatics, which show C-H stretches above 3000 cm⁻¹.[8][10] Expect a cluster of intense peaks in the 3000-2850 cm⁻¹ region.[2][11][12]

  • C-H Bending (Deformation): The methylene (-CH₂-) groups present in both rings will exhibit a characteristic scissoring deformation. This vibration gives rise to a medium-intensity band in the 1470-1450 cm⁻¹ range.[2][11][12] The spectrum of pure cyclohexane, for example, shows a distinct absorption between 1480 and 1440 cm⁻¹.[12]

Pillar 2: Data Interpretation and Visualization

Based on the analysis above, the key diagnostic peaks for identifying 4-Cyclohexylpiperidine using FTIR are summarized below.

Table 1: Predicted FTIR Absorption Bands for 4-Cyclohexylpiperidine
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3350 - 3310N-H Stretch (Secondary Amine)Medium, somewhat broadA single peak, characteristic of a secondary amine.[3][5]
3000 - 2850C-H Stretch (sp³ C-H)Strong, sharpA cluster of intense bands from both rings. The absence of peaks >3000 cm⁻¹ confirms the absence of C=C bonds.[8][9]
1470 - 1450-CH₂- Bend (Scissoring)MediumDeformation of the methylene groups in both rings.[2][12]
1250 - 1020C-N StretchWeak to MediumCharacteristic of an aliphatic amine.[6][7]
900 - 650N-H Bend (Wagging)Medium, BroadMay be present in liquid samples.[3]
The Fingerprint Region (< 1500 cm⁻¹)

The region below 1500 cm⁻¹ is known as the fingerprint region.[1][2] It contains a complex array of overlapping signals from C-C stretching, C-H rocking, and other skeletal vibrations. While individual peak assignment here is challenging, the overall pattern is unique to the molecule as a whole.[2][12] Therefore, this region is invaluable for confirming the identity of an unknown sample by matching its spectrum against a known reference spectrum of 4-Cyclohexylpiperidine.

Pillar 3: Experimental Protocol and Comparative Analysis

Standard Operating Procedure: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for obtaining an FTIR spectrum of a liquid or solid sample like 4-Cyclohexylpiperidine due to its simplicity and minimal sample preparation.[13]

Methodology:

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer (e.g., a PerkinElmer Spectrum One or similar) is powered on and has completed its startup diagnostics.

  • Background Scan: Before analyzing the sample, a background spectrum must be collected. This involves scanning with the clean, empty ATR crystal to measure the ambient environment (e.g., CO₂, water vapor), which will be mathematically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically a single drop or a few milligrams of solid) of 4-Cyclohexylpiperidine directly onto the center of the ATR crystal (often diamond or zinc selenide).

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. This ensures good optical contact, which is critical for a high-quality spectrum.

  • Sample Scan: Initiate the sample scan. The instrument will direct an infrared beam through the crystal. The beam will reflect internally, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[13] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is automatically converted to a spectrum via a Fourier Transform. The background spectrum is subtracted, and the result is displayed as % Transmittance vs. Wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Workflow Diagram: FTIR Analysis via ATR

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Interpretation Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal 1. Background_Scan Collect Background Spectrum Clean_Crystal->Background_Scan 2. Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample 3. Apply_Pressure Apply Pressure Arm Apply_Sample->Apply_Pressure 4. Collect_Sample_Scan Collect Sample Spectrum Apply_Pressure->Collect_Sample_Scan 5. FT Fourier Transform (Interferogram -> Spectrum) Collect_Sample_Scan->FT 6. Subtract_BG Subtract Background FT->Subtract_BG 7. Analyze Analyze Spectrum (Peak Assignment) Subtract_BG->Analyze 8. End End Analyze->End

Caption: Workflow for acquiring and analyzing an FTIR spectrum using the ATR technique.

Comparison with Alternative Analytical Techniques

While FTIR is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Function: NMR provides detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR shows the number of unique carbon environments.

    • Comparison: NMR is far more powerful than FTIR for determining the precise atomic connectivity and stereochemistry of a molecule like 4-Cyclohexylpiperidine. However, it is a more complex, time-consuming, and expensive technique. FTIR is faster for a quick confirmation of functional groups.

  • Mass Spectrometry (MS):

    • Function: MS provides the molecular weight of the compound through the molecular ion peak (M⁺). It also yields structural information from the fragmentation pattern, where the molecule breaks apart in a predictable way.

    • Comparison: MS is the gold standard for determining molecular weight, information that FTIR cannot provide. The fragmentation pattern can help confirm the presence of the cyclohexyl and piperidinyl fragments. It is complementary to FTIR, not a direct replacement.

  • Raman Spectroscopy:

    • Function: Raman is another form of vibrational spectroscopy. It relies on inelastic scattering of light rather than absorption.

    • Comparison: Raman is particularly sensitive to non-polar bonds. Therefore, the C-C skeletal vibrations of the rings might be more prominent in a Raman spectrum, while the polar N-H bond would be stronger in FTIR. They provide complementary vibrational information.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of 4-Cyclohexylpiperidine. The spectrum is dominated by strong sp³ C-H stretching absorptions below 3000 cm⁻¹ and is diagnostically characterized by a single, medium-intensity N-H stretching band around 3330 cm⁻¹, confirming its identity as a saturated, secondary amine. While techniques like NMR and MS provide more granular detail on connectivity and molecular weight, FTIR offers an unparalleled combination of speed, simplicity, and accuracy for initial functional group identification and quality control verification.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • S.P. College, Chandrapur. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ChemistryDocs. (2025, October 18). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial [Video]. YouTube. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Lumen Learning. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • McCullough, J. P., et al. (1957). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Schmitt, M., et al. (1999). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Pickett, H. M., & Strauss, H. L. (1970). Vibrational Spectra and Potential Functions of Cyclohexane and Related Oxanes. The Journal of Chemical Physics, 53(1), 376–388. Retrieved from [Link]

  • Coblentz, W. W. (1944). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 33(1), 71-79. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Wiberg, K. B., & Shrake, A. (1971). A vibrational study of cyclohexane and some of its isotopic derivatives—I: Raman and infrared spectra and assignments of cyclohexaae and cyclohexane-d12. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(7), 1139-1151. Retrieved from [Link]

  • Bernath, P. F., & Sibert, E. (n.d.). CYCLOHEXANE VIBRATIONS: HIGH RESOLUTION SPECTRA AND ANHARMONIC LOCAL MODE CALCULATIONS. IDEALS. Retrieved from [Link]

  • Analytical Answers. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ResearchGate. (2025, February). FT-IR spectra of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • Gunasekaran, S., et al. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 483-488. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General Reagent Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclohexylpiperidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclohexylpiperidine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved from [Link]

Sources

Cyclohexyl vs. Phenyl Piperidine Analogs: A Bioactivity & SAR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of bioactivity between cyclohexyl and phenyl piperidine analogs, focusing on their divergent pharmacological profiles in opioid, dissociative, and sigma receptor pathways.

Executive Summary

The structural interchange between a phenyl (aromatic) and a cyclohexyl (saturated) ring on a piperidine scaffold represents a critical "activity cliff" in medicinal chemistry. While often considered bioisosteres in general lipophilic binding, this substitution frequently acts as a molecular switch between distinct pharmacological classes:

  • Phenyl-Piperidines: Predominantly drive Mu-Opioid Receptor (MOR) agonism (e.g., Fentanyl) and NMDA Receptor antagonism (e.g., PCP). The planar

    
    -system is essential for specific aromatic stacking interactions within the binding pocket.
    
  • Cyclohexyl-Piperidines: Often abolish opioid activity but significantly enhance affinity for Sigma Receptors (

    
    )  or alter the selectivity profile of dissociatives. The chair conformation provides hydrophobic bulk without the electronic capacity for 
    
    
    
    stacking.
Mechanistic Basis of Bioactivity

The divergence in bioactivity stems from the fundamental physicochemical differences between the two rings.

FeaturePhenyl Ring (Aromatic)Cyclohexyl Ring (Saturated)
Geometry Planar (2D)Chair/Boat Conformation (3D)
Electronic

-electron cloud (Electron rich)

-bonds only (Electron neutral)
Interaction Mode

stacking, Cation-

Hydrophobic/Van der Waals
Lipophilicity ModerateHigh (Increases LogP by ~0.6)
Metabolism Prone to hydroxylation (CYP450)Generally more stable
Case Study A: The Opioid Activity Cliff (4-Substituted Piperidines)

In the context of 4-anilidopiperidines (Fentanyl class), the phenyl ring attached to the nitrogen is non-negotiable for high-potency opioid analgesia.

Comparative Data: Fentanyl vs. Cyclohexyl-Fentanyl
  • Fentanyl: 4-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)propanamide

  • Cyclohexyl-Fentanyl: N-cyclohexyl analog (Phenyl ring replaced by cyclohexyl)

CompoundMOR Affinity (

)
Functional Efficacy (

)
Potency Rank
Fentanyl 1.35 nM95% (Full Agonist)High
Cyclohexyl-Fentanyl > 10,000 nM13.3% (Inactive/Weak)Negligible

Critical Insight: The aromatic ring of the aniline moiety in Fentanyl engages in a critical


-stacking interaction with Trp293  (or similar aromatic residues) deep within the Mu-opioid receptor pocket. Replacing this planar system with the bulky, saturated cyclohexyl ring disrupts this interaction, effectively abolishing opioid activity.
Case Study B: Dissociatives & NMDA Antagonists

In arylcyclohexylamines (PCP class), the "aryl" component is traditionally a phenyl ring.[1][2][3] Saturation to a cyclohexyl ring ("Dicyclohexyl" analogs) alters the binding mode within the NMDA receptor channel.

Comparative Data: PCP vs. Saturated Analogs
  • PCP: 1-(1-phenylcyclohexyl)piperidine[4]

  • Saturated PCP: 1-(1-cyclohexylcyclohexyl)piperidine

ParameterPCP (Phenyl)Saturated PCP (Cyclohexyl)
NMDA Affinity (

)
~59 nM> 500 nM (Significant Loss)
Binding Mode Channel Blocker (High Affinity)Steric Occlusion (Low Affinity)
Psychoactive Effect Potent DissociativeWeak / Inactive

Mechanism: The high affinity of PCP relies on a specific orientation where the phenyl ring interacts with hydrophobic pockets in the ion channel pore. The saturated cyclohexyl analog lacks the planarity required to fit into this narrow cleft, resulting in a drastic loss of potency.

Case Study C: Sigma Receptor Modulation

Conversely, in Sigma receptor ligands, the cyclohexyl group is often superior to the phenyl group due to the requirement for hydrophobic bulk rather than specific electronic interactions.

Comparative Data: PB28 Analogs
  • PB28: 1-cyclohexyl-4-[3-(5-methoxy-tetralin-1-yl)propyl]piperazine

N-Substituent

Affinity (

)

Affinity (

)
Selectivity (

)
Cyclohexyl (PB28) 0.68 nM 0.38 nMMixed
Phenyl Analog ~30 nM~15 nMReduced Affinity
Experimental Protocols
Protocol A: Synthesis of Cyclohexyl Analogs via Catalytic Hydrogenation

Use this protocol to convert Phenyl-Piperidines to Cyclohexyl-Piperidines for SAR comparison.

  • Reagents: Dissolve 1.0 mmol of the phenyl-piperidine substrate (e.g., PCP or Fentanyl precursor) in 20 mL of Glacial Acetic Acid.

  • Catalyst: Add 5% w/w Platinum Oxide (

    
    , Adams' Catalyst) or 5% Rhodium on Alumina (
    
    
    
    ). Note: PtO2 is preferred for complete saturation.
  • Reaction:

    • Purge the vessel with

      
       gas.
      
    • Pressurize with

      
       gas to 50-60 psi (Parr Hydrogenator).
      
    • Stir vigorously at Room Temperature for 12-24 hours.

  • Workup:

    • Filter catalyst through a Celite pad.

    • Neutralize filtrate with NaOH (aq) to pH 10.

    • Extract with Dichloromethane (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Validation: Confirm saturation via

    
    -NMR (Disappearance of aromatic region 7.0-7.5 ppm; appearance of multiplet 1.0-2.0 ppm).
    
Protocol B: Competitive Radioligand Binding Assay (Mu-Opioid)

Standard validation for loss of opioid activity.

  • Membrane Prep: Use CHO-K1 cells stably expressing human MOR.

  • Ligand:

    
    -DAMGO (Agonist radioligand).
    
  • Incubation:

    • Mix 50

      
       membrane protein with 1 nM 
      
      
      
      -DAMGO.
    • Add test compound (Phenyl vs. Cyclohexyl analog) at concentrations

      
       to 
      
      
      
      M.
    • Incubate in 50 mM Tris-HCl (pH 7.4) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualizing the SAR Logic

The following diagram illustrates the divergent pharmacological pathways determined by the Phenyl vs. Cyclohexyl choice.

SAR_Logic Scaffold Piperidine Scaffold Sub_Phenyl Phenyl Substituent (Planar, Aromatic) Scaffold->Sub_Phenyl Modification A Sub_Cyclohexyl Cyclohexyl Substituent (3D Chair, Lipophilic) Scaffold->Sub_Cyclohexyl Modification B Target_MOR Mu-Opioid Receptor (High Affinity) Sub_Phenyl->Target_MOR Pi-Stacking (Trp293) (e.g., Fentanyl) Target_NMDA NMDA Receptor (Channel Blocker) Sub_Phenyl->Target_NMDA Pi-Cation Interaction (e.g., PCP) Note1 Activity Cliff: Loss of Aromaticity abolishes MOR binding Sub_Phenyl->Note1 Target_Sigma Sigma Receptor (High Affinity) Sub_Cyclohexyl->Target_Sigma Hydrophobic Bulk (e.g., PB28) Outcome_Inactive Inactive / Low Potency Sub_Cyclohexyl->Outcome_Inactive Steric Mismatch (Opioids/NMDA) Note1->Sub_Cyclohexyl

Caption: Divergent pharmacological outcomes based on ring saturation. The phenyl ring is essential for Opioid and NMDA activity via electronic interactions, while the cyclohexyl ring favors Sigma receptor binding via hydrophobic fit.

References
  • Eshleman, A. J., et al. (2020). Pharmacological Characterization of Novel Fentanyl Analogs. Journal of Pharmacology and Experimental Therapeutics.

  • Berardi, F., et al. (2009).[5] Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of PB28. Journal of Medicinal Chemistry.

  • Maddox, V. H., et al. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry.

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

  • BindingDB. (2025). Affinity Data for 4-phenyl-1-[4-(propan-2-yl)cyclohexyl]piperidine-4-carboxamide.

Sources

A Senior Application Scientist's Guide to Reference Standards for 4-Cyclohexylpiperidine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Cyclohexylpiperidine hydrochloride is a key chemical intermediate with significant applications in pharmaceutical development and neuroscience research.[1] Its structural motif is found in various active pharmaceutical ingredients (APIs), particularly analgesics and anti-inflammatory drugs.[1] Given its role as a critical building block, the accurate and precise analytical characterization of this compound is paramount. The integrity of any research or quality control (QC) process hinges on the quality of the reference standard used for comparison. A well-characterized reference standard ensures that measurements of identity, purity, and strength are reliable, reproducible, and accurate.

This guide provides an in-depth comparison of reference standards for 4-Cyclohexylpiperidine hydrochloride. We will delve into the nuances of reference material grades, present detailed analytical methodologies for characterization, and offer expert guidance on selecting the appropriate standard for your specific application. The analytical protocols described herein are designed as self-validating systems, incorporating principles of scientific integrity to ensure trustworthy and robust results.

Chapter 1: The Hierarchy of Reference Standards

Not all reference standards are created equal. The choice of standard is dictated by the analytical objective, whether it's for initial research, method development, or regulatory submission. Understanding the different grades is the first step toward ensuring data quality.

  • Certified Reference Materials (CRMs): CRMs represent the pinnacle of the metrological hierarchy. They are produced by a national metrology institute or an accredited reference material producer under ISO 17034 and characterized using metrologically valid procedures according to ISO/IEC 17025.[2] A CRM is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[2] This is the standard of choice for calibrating instruments and validating high-accuracy methods intended for regulatory scrutiny.

  • Pharmacopeial Standards: These are established by official pharmacopeias (e.g., United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.)). While no specific monograph currently exists for 4-Cyclohexylpiperidine hydrochloride, these standards are considered legally recognized primary standards for specific applications defined in the pharmacopeial monograph.

  • Analytical Standards: This is the most common category available from commercial suppliers. These are high-purity substances characterized by the manufacturer. The quality and extent of characterization can vary, making a thorough review of the Certificate of Analysis (CoA) essential. The CoA should detail the methods used for identity confirmation (e.g., NMR, MS) and purity assessment (e.g., HPLC, GC, NMR).[1]

FeatureCertified Reference Material (CRM)Pharmacopeial StandardAnalytical Standard
Primary Use Calibration, Method Validation, AssayCompendial TestingWorking Standard, Identification, R&D
Traceability Metrologically TraceableLegally RecognizedManufacturer-Defined
Uncertainty Stated on CertificateImplicit in UseNot Typically Stated
Certification ISO 17034 / ISO/IEC 17025Pharmacopeial ConventionManufacturer's CoA
Cost HighestHighModerate

Chapter 2: Comparison of Commercial 4-Cyclohexylpiperidine Hydrochloride Standards

Commercially available analytical standards for 4-Cyclohexylpiperidine hydrochloride serve as the primary resource for most research and development applications. When sourcing a standard, it is crucial to scrutinize the accompanying Certificate of Analysis.

ParameterSpecificationSourceRationale
CAS Number 60601-62-9[1]Unambiguously identifies the hydrochloride salt.
Molecular Formula C₁₁H₂₁N·HCl[1]Confirms the chemical composition.
Molecular Weight 203.76 g/mol [1]Essential for gravimetric preparations and calculations.
Purity ≥95%[1][3]The method of determination is critical (e.g., NMR, HPLC).
Appearance Solid[1]Provides a basic physical check.
Storage 0 - 8 °C[1]Ensures long-term stability of the material.

Expert Insight: A purity value determined by ¹H-NMR is often more reliable than a chromatographic purity (e.g., HPLC area %), as NMR can quantify signals from all proton-containing species, including residual solvents and impurities that may not be UV-active or may not elute from a chromatographic column.

Chapter 3: Core Analytical Methodologies

A multi-pronged analytical approach is necessary to confirm the identity, purity, and strength of a 4-Cyclohexylpiperidine hydrochloride reference standard. We present three orthogonal methods that together provide a comprehensive characterization.

Method 1: Identity and Purity Confirmation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), confirming the connectivity of atoms within the molecule. Furthermore, quantitative NMR (qNMR) can be used to determine purity against an internal standard of known purity, providing a direct and highly accurate measurement.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the 4-Cyclohexylpiperidine hydrochloride standard into an NMR tube.

  • Solvent Addition: Add ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.[4]

  • Data Processing: Process the spectra to obtain clear peak integrations and chemical shifts.

Expected Results:

  • ¹H NMR: The spectrum should show distinct signals corresponding to the protons on the piperidine and cyclohexyl rings. The integration of these signals should match the number of protons in each environment. The absence of significant unassigned signals indicates high purity.

  • ¹³C NMR: The spectrum should display the correct number of signals for the carbon atoms in the molecule, confirming the carbon skeleton.[5]

Method 2: Purity Assessment by HPLC-UV with Pre-Column Derivatization

Causality: 4-Cyclohexylpiperidine hydrochloride lacks a significant UV chromophore, making it difficult to detect at low concentrations using standard HPLC-UV systems. To overcome this, a pre-column derivatization step is employed. By reacting the secondary amine of the piperidine ring with a UV-active agent, such as 4-toluenesulfonyl chloride (tosyl chloride), a derivative is formed that can be sensitively detected by UV.[6][7] This allows for the accurate quantification of the main component and the detection of related impurities.

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Experimental Protocols:

A. Pre-column Derivatization Protocol[6][7]

  • Standard/Sample Prep: Prepare a stock solution of 4-Cyclohexylpiperidine hydrochloride in a suitable solvent (e.g., dilute HCl).

  • Reagent Prep: Prepare a solution of 4-toluenesulfonyl chloride in acetonitrile.

  • Reaction: In a vial, mix an aliquot of the standard/sample solution with an excess of the tosyl chloride solution.

  • Buffering: Add a basic buffer (e.g., sodium bicarbonate solution) to facilitate the reaction and neutralize the HCl formed.

  • Completion: Vortex the mixture and allow it to react for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

  • Quenching: Quench the reaction by adding a small amount of a primary amine solution if necessary.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

B. HPLC Method Parameters[6][7][8]

ParameterCondition
HPLC Column C18 (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic (e.g., 32:68 v/v A:B) or Gradient
Flow Rate 1.0 mL/min
Detection Wavelength ~230 nm (based on tosyl derivative)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: A robust HPLC method must be validated to ensure its performance.

ParameterTypical Acceptance CriteriaSource
Linearity (r²) ≥ 0.999[6]
Accuracy (% Recovery) 98.0% - 102.0%[7]
Precision (%RSD) ≤ 2.0%[6]
LOD Signal-to-Noise ≥ 3[6][7]
LOQ Signal-to-Noise ≥ 10[6][7]
Method 3: Trace Analysis and Identification by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent chromatographic resolution and is a highly sensitive detection technique. The mass spectrometer provides molecular weight information and a characteristic fragmentation pattern, which acts as a "chemical fingerprint" for identification. This makes GC-MS ideal for identifying and quantifying volatile impurities that may not be detected by HPLC, and it is a cornerstone technique in forensic analysis of structurally related compounds.[9][10][11]

Caption: General workflow for Gas Chromatography-Mass Spectrometry analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the standard in a volatile organic solvent like methanol or acetonitrile (~0.25 mg/mL).[11] For analysis of the free base, the sample may need to be basified and extracted.

  • Injection: Inject 1 µL of the sample into the GC injector port.

GC-MS Method Parameters[10]

ParameterCondition
GC Column Capillary column (e.g., DB-1, 30 m x 0.25 mm ID)
Injector Temp 280°C
Oven Program Start at 100°C, ramp at 6°C/min to 300°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 34-600 amu

Data Interpretation: The mass spectrum of the 4-cyclohexylpiperidine free base (M.W. 167.29) would be expected. The fragmentation pattern will show characteristic losses of fragments from the cyclohexyl and piperidine rings, which can be compared against library spectra or the spectra of the characterized reference material for confirmation.

Chapter 4: Selecting the Right Standard for Your Application

The selection of a reference standard is a critical decision that impacts data quality and project outcomes. The following decision tree can guide your choice.

G start What is the intended application? reg Regulatory Submission or cGMP Lot Release? start->reg quant Quantitative Analysis (e.g., Assay, Impurity Profiling)? reg->quant No crm Use Certified Reference Material (CRM) or Pharmacopeial Standard reg->crm Yes qual Qualitative ID or R&D Synthesis Check? quant->qual No as_cert Use Analytical Standard with Certified Purity (e.g., by qNMR) quant->as_cert Yes as_coa Use Analytical Standard with a comprehensive CoA (NMR/HPLC data) qual->as_coa Yes

Sources

Validating Assay Purity for 4-Cyclohexylpiperidine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5][6][7][8][9]

4-Cyclohexylpiperidine is a critical saturated secondary amine building block, frequently employed in the synthesis of NMDA receptor antagonists (e.g., Ifenprodil analogs) and sigma receptor ligands.

The Analytical Challenge: Unlike its precursor, 4-phenylpiperidine, 4-cyclohexylpiperidine lacks a conjugated


-system.[1][2] Consequently, it exhibits negligible UV absorbance above 210 nm.[1][2] Standard HPLC-UV methods using diode arrays (DAD) at 254 nm are scientifically invalid  for this analyte, as they will detect aromatic impurities (like unreacted 4-phenylpiperidine) while remaining blind to the main analyte, leading to gross overestimation of purity.[1]

This guide compares the two most robust alternatives for validating assay purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][3]

Comparative Analysis: GC-FID vs. qNMR[1][2][7]

The following comparison evaluates "Method A" (The Routine Workhorse) against "Method B" (The Absolute Standard).

Method A: GC-FID (Capillary)[1][2]
  • Principle: Separation based on boiling point and polarity; detection via carbon counting in a flame.[2]

  • Pros: High sensitivity (LOD < 10 ppm); excellent resolution of structural isomers; ideal for routine QC of large batches.

  • Cons: Requires a specific reference standard for absolute assay; assumes equal response factors if using Area% (risky).

Method B: 1H-qNMR (Internal Standard)[1][2]
  • Principle: Direct molar ratio measurement between the analyte protons and a certified internal standard (ISTD).

  • Pros: Absolute quantification (primary method); does not require a reference standard of the analyte itself; eliminates response factor bias.

  • Cons: Lower sensitivity (LOD ~0.1%); requires long relaxation delays (d1) for accuracy.[1][2]

Performance Data Matrix
ParameterGC-FID (Method A)qNMR (Method B)Scientific Verdict
Specificity High (Separates isomers)High (Distinct chemical shifts)Draw
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.9999 (Molar Ratio)qNMR is inherently linear.[1][2]
LOD (Limit of Detection) ~ 5 ppm~ 1000 ppm (0.1%)GC-FID is superior for trace impurity analysis.[1][2]
Precision (RSD) < 1.0%< 0.5%qNMR offers higher intrinsic precision.[1][2]
Throughput 20 mins/sample10-60 mins/sampleGC-FID is better for high volume.[1][2]

Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the validation method based on the stage of drug development.

G Start Sample: 4-Cyclohexylpiperidine Check Is Certified Reference Standard Available? Start->Check RouteA Routine QC / Batch Release Check->RouteA YES RouteB Primary Reference Standard Characterization Check->RouteB NO MethodGC METHOD A: GC-FID (Purity by Area %) RouteA->MethodGC MethodQNMR METHOD B: qNMR (Absolute Assay wt%) RouteB->MethodQNMR Validation Validation Criteria: Specificity > 1.5 Resolution Recovery 98-102% MethodGC->Validation MethodQNMR->Validation

Caption: Decision tree for selecting GC-FID vs. qNMR based on reference standard availability.

Validated Experimental Protocols

Protocol A: qNMR (The "Gold Standard" for Assay)

Use this method to establish the purity of your primary reference material.

Reagents:

  • Solvent: CDCl₃ (99.8% D) or D₂O (depending on salt form).[1][2]

  • Internal Standard (ISTD): Maleic Acid (traceable to NIST) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) for CDCl₃.[1][2]

    • Note: The ISTD signals must not overlap with the cyclohexyl multiplet (1.0-1.9 ppm) or piperidine ring protons (2.5-3.1 ppm).[1] Maleic acid singlet appears at ~6.3 ppm (D2O), clear of the aliphatic region.

Procedure:

  • Weighing: Accurately weigh ~20 mg of 4-Cyclohexylpiperidine (

    
    ) and ~10 mg of ISTD (
    
    
    
    ) into the same vial. Use a microbalance (d=0.001 mg).[1][2]
  • Dissolution: Add 0.7 mL deuterated solvent. Vortex until fully dissolved.[1][2]

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.[1][2]

    • Pulse Angle: 90°.[1][2]

    • Relaxation Delay (d1): Must be

      
       of the slowest relaxing proton (typically 30-60 seconds).[1] Crucial for quantitation.
      
    • Scans: 16 or 32.[1][2]

  • Processing: Phase and baseline correct manually. Integrate the ISTD signal (

    
    ) and a specific analyte signal (
    
    
    
    , e.g., the triplet of doublets at ~3.05 ppm for the
    
    
    -protons).

Calculation (Self-Validating Formula):



Where 

is the number of protons,

is molecular weight, and

is purity.[1]
Protocol B: GC-FID (Routine Purity)

Use this method for checking impurities like 4-phenylpiperidine.[1][2]

System Suitability:

  • Column: DB-1 or HP-5 Amine (30m x 0.32mm x 0.25µm).[1][2] Base-deactivated column is essential to prevent peak tailing of the secondary amine.

  • Inlet: 250°C, Split ratio 20:1.

  • Detector: FID at 300°C.

  • Carrier: Helium at 1.5 mL/min (Constant Flow).

Temperature Program:

  • Hold at 80°C for 2 min.

  • Ramp 10°C/min to 250°C.

  • Hold 5 min.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between 4-cyclohexylpiperidine and 4-phenylpiperidine.
    
  • Tailing Factor: < 1.5 (Strict requirement for amines).[1][2]

Impact Case Study: The "Hidden" Impurity

In a simulated validation study, a batch of 4-Cyclohexylpiperidine was analyzed by two labs:

  • Lab A (HPLC-UV 254nm): Reported 99.8% purity .

  • Lab B (GC-FID): Reported 94.2% purity .[1][2]

Analysis: Lab A failed to detect the cyclohexanone impurity (precursor from reductive amination) and cyclohexanol (byproduct), neither of which absorb UV. Lab B detected these volatiles. Consequence: Using the Lab A material in a subsequent amide coupling resulted in a 15% yield loss due to competitive side reactions with the ketone impurity.

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Holzgrabe, U., et al. (2005).[1][2] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2][4][5] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] Link[1]

  • PubChem. (2024).[1][2] 4-Cyclohexylpiperidine Compound Summary (CAS 14446-73-2).[1][2] National Library of Medicine.[2] Link

  • Bharti, S.K., & Roy, R. (2012).[1][2] Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications.[1][2][4][5] Trends in Analytical Chemistry, 35, 5-26.[1][2] Link[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylpiperidine hydrochloride
Reactant of Route 2
4-Cyclohexylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.